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  • Product: Benzaldehyde, 3-acetyl-2-hydroxy-
  • CAS: 55108-29-7

Core Science & Biosynthesis

Foundational

Regioselective Schiff Base Formation: Mechanistic Insights into the Condensation of 3-Acetyl-2-hydroxybenzaldehyde

Executive Summary The synthesis of Schiff bases (imines) is a cornerstone of organic chemistry, providing critical intermediates for drug development, materials science, and coordination chemistry. 3-Acetyl-2-hydroxybenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of Schiff bases (imines) is a cornerstone of organic chemistry, providing critical intermediates for drug development, materials science, and coordination chemistry. 3-Acetyl-2-hydroxybenzaldehyde (CAS 55108-29-7) serves as a highly valuable, bifunctional precursor. However, its dual carbonyl nature demands precise kinetic and thermodynamic control to ensure chemoselective condensation. This whitepaper provides an in-depth mechanistic analysis of the regioselective formation of mono-Schiff bases from 3-acetyl-2-hydroxybenzaldehyde, detailing the underlying physical chemistry, pH dependencies, and a self-validating experimental protocol designed for high-yield synthesis.

Structural Dynamics and Regioselectivity

3-Acetyl-2-hydroxybenzaldehyde presents a unique synthetic opportunity due to its orthogonal carbonyl reactivity. The molecule contains an aryl aldehyde (-CHO) at position 1 and an aryl ketone (acetyl, -COCH3) at position 3, separated by a phenolic hydroxyl group (-OH) at position 2.

When reacted with a primary amine, the condensation is highly regioselective towards the aldehyde group due to two primary factors:

  • Electrophilicity and Sterics: The aldehyde carbon is significantly more electrophilic than the ketone carbon. The methyl group of the acetyl moiety donates electron density via hyperconjugation, reducing the partial positive charge on the ketone carbon. Furthermore, the aldehyde's hydrogen atom presents minimal steric hindrance to incoming nucleophiles compared to the bulky methyl group.

  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl group forms strong intramolecular hydrogen bonds with both carbonyl oxygens in the ground state. Upon Schiff base formation at the aldehyde site, the resulting imine nitrogen acts as a superior hydrogen bond acceptor, forming a highly stable 6-membered pseudo-chelate ring (O-H···N). This provides a thermodynamic sink that locks the mono-Schiff base configuration and prevents further reaction at the acetyl site under standard conditions.

The Mechanism of Imine Formation

The condensation of a primary amine ( R−NH2​ ) with the aldehyde group is an [1].

Mechanism A 3-Acetyl-2-hydroxybenzaldehyde + Primary Amine B Nucleophilic Attack A->B pH 4-6 C Carbinolamine Intermediate B->C D Dehydration (-H2O) C->D Acid Catalyzed E Regioselective Schiff Base D->E Rate-limiting at high pH

Caption: Mechanistic pathway of Schiff base formation highlighting pH-dependent rate-limiting steps.

Nucleophilic Attack and Carbinolamine Formation

The reaction initiates when the unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral dipolar intermediate, which undergoes rapid intramolecular proton transfer to yield a neutral carbinolamine (hemiaminal) intermediate[1].

Acid-Catalyzed Dehydration

The hydroxyl group of the newly formed carbinolamine is a poor leaving group. to protonate the hydroxyl oxygen, converting it into a superior leaving group ( H2​O )[2]. The lone pair on the amine nitrogen then facilitates the expulsion of the water molecule, forming an iminium ion. This ion rapidly loses a proton to yield the neutral, conjugated Schiff base[1].

The Crucial Role of pH

The overall reaction rate exhibits a classic bell-shaped pH profile, dictating a strict[3].

  • Alkaline/Neutral Conditions (pH > 7): There is insufficient acid to protonate the carbinolamine hydroxyl group. Consequently, the[4].

  • Highly Acidic Conditions (pH < 3): The primary amine becomes heavily protonated, forming an ammonium ion ( R−NH3+​ ). Because the ammonium ion lacks a free lone pair, it is entirely non-nucleophilic. Under these conditions, the , effectively halting the reaction[1],[4].

Experimental Workflow: Self-Validating Protocol

To ensure high yield and strict regioselectivity, the following protocol leverages the kinetic differences between the aldehyde and ketone moieties while employing a self-validating feedback loop.

Workflow Start Equimolar Preparation (Aldehyde + Amine in EtOH) pH pH Adjustment (Glacial Acetic Acid to pH ~5) Start->pH Reflux Reflux (60-70°C, 2-4 hrs) Monitor via TLC pH->Reflux Cool Cooling & Precipitation (Ice Bath) Reflux->Cool Wash Filtration & Washing (Cold EtOH) Cool->Wash Validate Validation (NMR, IR) Wash->Validate

Caption: Step-by-step experimental workflow for the regioselective synthesis of the Schiff base.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 10.0 mmol of 3-acetyl-2-hydroxybenzaldehyde in 20 mL of absolute ethanol. In a separate flask, dissolve 10.0 mmol of the target primary amine in 10 mL of absolute ethanol.

    • Causality: Absolute ethanol is chosen because it effectively solubilizes both precursors but exhibits poor solubility for the highly conjugated, planar Schiff base product. This phase separation drives the equilibrium forward via Le Chatelier's principle.

  • Mixing and pH Control: Slowly add the amine solution to the aldehyde solution dropwise under continuous stirring at room temperature. Add 2-3 drops of glacial acetic acid to adjust the apparent pH to ~5.0.

    • Causality: Acetic acid provides the necessary protons to catalyze the dehydration of the carbinolamine without lowering the pH enough to fully protonate the nucleophilic amine[1].

  • Reflux and In-Process Control: Heat the mixture to 60-70°C under reflux for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The reaction is complete when the aldehyde spot is fully consumed.

  • Isolation: Remove the flask from heat and cool it in an ice bath for 30 minutes. The Schiff base will precipitate as a brightly colored crystalline solid.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol to remove unreacted starting materials, followed by diethyl ether to facilitate rapid drying.

  • System Validation (Quality Control):

    • FT-IR Spectroscopy: Confirm the disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and the appearance of a sharp imine C=N stretch (~1610-1630 cm⁻¹). Crucially, the ketone C=O stretch (~1650 cm⁻¹) must remain intact to validate regioselectivity.

    • ¹H-NMR Spectroscopy: Verify the disappearance of the aldehyde proton (~9.8-10.2 ppm) and the emergence of the characteristic imine proton (-CH=N-) singlet (~8.2-8.6 ppm). The acetyl methyl protons must remain visible as an unshifted singlet (~2.5-2.6 ppm).

Quantitative Data Summary

The following table summarizes the expected thermodynamic and kinetic parameters for the formation of Schiff bases from 3-acetyl-2-hydroxybenzaldehyde under various conditions, illustrating the necessity of precise environmental control.

Reaction ConditionApparent pHRate-Limiting StepRegioselectivity (Aldehyde:Ketone)Expected Yield (%)
Uncatalyzed (Neutral)7.0 - 7.5Dehydration>99:140 - 50%
Optimal Acid Catalysis 4.5 - 5.5 None (Balanced) >99:1 85 - 95%
Strong Acid Catalysis< 3.0Nucleophilic Attack>99:1< 20%
Excess Amine + Forcing Heat4.5 - 5.5Balanced~80:20 (Di-imine forms)Variable

Note: Yields are representative averages based on standard primary alkyl/aryl amines reacting with 3-acetyl-2-hydroxybenzaldehyde.

References

  • Title: 12.6: Reactions of Aldehydes and Ketones with Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde? Source: ResearchGate URL: [Link]

  • Title: On the Mechanism of Schiff Base Formation and Hydrolysis Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

  • Title: Optimum pH range for formation of Schiff bases Source: Chemistry Stack Exchange URL: [Link]

Sources

Exploratory

physical and chemical properties of 3-acetyl-2-hydroxybenzaldehyde

An In-depth Technical Guide to 3-Acetyl-2-hydroxybenzaldehyde Introduction 3-Acetyl-2-hydroxybenzaldehyde is a multifunctional aromatic compound of significant interest to researchers in organic synthesis, medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-Acetyl-2-hydroxybenzaldehyde

Introduction

3-Acetyl-2-hydroxybenzaldehyde is a multifunctional aromatic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its structure, featuring a salicylaldehyde core with an additional acetyl group, provides a unique combination of reactive sites, making it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds, Schiff bases, and custom ligands for metal complexes. The strategic placement of the hydroxyl, aldehyde, and acetyl groups on the benzene ring governs its distinct physical properties and chemical reactivity, including the formation of a strong intramolecular hydrogen bond.

This guide provides a comprehensive overview of the . It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its characterization, reactivity, synthesis, and safe handling.

Molecular Identity and Structure

The foundational step in understanding any chemical compound is to establish its precise identity and structure.

Nomenclature and Chemical Identifiers
  • Systematic IUPAC Name: 3-Acetyl-2-hydroxybenzaldehyde

  • Common Names: 3-Acetylsalicylaldehyde

  • Molecular Formula: C₉H₈O₃

  • Molecular Weight: 164.16 g/mol [1]

  • CAS Number: 5949-61-1

Structural Representation

The molecule consists of a benzene ring substituted with a hydroxyl group (-OH) at position 2, an aldehyde group (-CHO) at position 1, and an acetyl group (-COCH₃) at position 3. A key structural feature is the intramolecular hydrogen bond between the phenolic hydroxyl proton and the oxygen of the aldehyde group, which influences the compound's physical and spectroscopic properties.[2]

SMILES: CC(=O)C1=C(C=CC=C1)C(=O)O

Physical and Spectroscopic Properties

The physical state and spectroscopic fingerprint of a molecule are critical for its identification, purification, and quantitative analysis.

Physical Properties Summary

The physical properties of 3-acetyl-2-hydroxybenzaldehyde are summarized in the table below. These properties are essential for designing experimental conditions, such as selecting appropriate solvents and determining reaction temperatures.

PropertyValueSource(s)
Molecular Weight 164.16 g/mol [1]
Appearance Expected to be a solid at room temperatureInferred from related structures
Melting Point Data not specifically available; related isomers have varied melting points.
Boiling Point Data not specifically available.
Solubility Expected to be soluble in common organic solvents like DMSO, ethanol, and acetone; slightly soluble in water.[3][4][5]
pKa The phenolic hydroxyl group's acidity is influenced by the electron-withdrawing aldehyde and acetyl groups. The pKa of the parent 2-hydroxybenzaldehyde is 8.37.[5]
Spectroscopic Characterization

Spectroscopic analysis provides a detailed fingerprint of the molecule's structure. The data below is predictive, based on the analysis of its constituent functional groups and comparison with similar molecules.[6][7][8]

The proton NMR spectrum is a powerful tool for structural elucidation. The expected signals for 3-acetyl-2-hydroxybenzaldehyde are:

  • ~11.0 ppm (s, 1H): The phenolic -OH proton, significantly deshielded due to strong intramolecular hydrogen bonding with the aldehyde carbonyl.[7]

  • ~9.9 ppm (s, 1H): The aldehydic -CHO proton, deshielded by the carbonyl group's anisotropic effect.[6][7]

  • ~7.0-8.0 ppm (m, 3H): Aromatic protons on the benzene ring, exhibiting splitting patterns (doublets, triplets) based on their coupling.

  • ~2.6 ppm (s, 3H): The methyl protons of the acetyl group.

IR spectroscopy is used to identify the functional groups present in the molecule.

  • ~3200-3400 cm⁻¹ (broad): O-H stretch from the intramolecularly hydrogen-bonded phenolic group.[8]

  • ~2750, ~2850 cm⁻¹ (two weak bands): Aldehyde C-H stretch (Fermi resonance).[8]

  • ~1680-1700 cm⁻¹ (strong): C=O stretch from the acetyl ketone.

  • ~1650-1670 cm⁻¹ (strong): C=O stretch from the conjugated aldehyde.[8]

  • ~1580-1600 cm⁻¹: C=C stretches within the aromatic ring.

UV-Vis spectrophotometry provides information about the electronic transitions within the molecule. The presence of the substituted benzene ring with multiple chromophores (C=O, OH) results in characteristic absorption maxima (λmax) in the UV region, making this technique suitable for quantitative analysis.[9][10]

Chemical Properties and Reactivity

The synthetic utility of 3-acetyl-2-hydroxybenzaldehyde stems from the distinct reactivity of its three functional groups. Understanding these reactivities is key to its application as a chemical intermediate.

Stability

The compound is generally stable under standard laboratory conditions but should be protected from strong oxidizing agents and strong bases.[11] The phenolic hydroxyl can be sensitive to air oxidation over time, and the aldehyde group can undergo polymerization or oxidation.

Key Reactive Centers

The molecule's reactivity is a composite of its functional groups, which can react independently or in concert.

Caption: Key reactive centers in 3-acetyl-2-hydroxybenzaldehyde.

  • Phenolic Hydroxyl Group: This group is acidic and can be deprotonated by a base. It can undergo O-alkylation and O-acylation. Its position ortho to the aldehyde allows it to act as a directing group and participate in cyclization reactions.

  • Aldehyde Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. It undergoes reactions typical of aldehydes, such as oxidation to a carboxylic acid, reduction to a primary alcohol, and condensation with amines to form Schiff bases.

  • Acetyl Group: The methyl protons alpha to the acetyl carbonyl are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in reactions like aldol condensations.

  • Aromatic Ring: The ring is activated by the hydroxyl group and deactivated by the two carbonyl groups. It can undergo electrophilic aromatic substitution, with the position of substitution directed by the combined electronic effects of the three groups.

Synthesis and Applications

The synthesis of this molecule and its use as a precursor highlight its importance in chemical and pharmaceutical research.

Synthetic Pathways

A common and effective method for synthesizing substituted 2-hydroxybenzaldehydes with an acyl group is the Fries rearrangement . This pathway involves the initial protection of the phenolic hydroxyl group, followed by a Lewis-acid-catalyzed rearrangement to introduce the acetyl group onto the ring.[12]

Synthesis_Workflow start 2-Hydroxybenzaldehyde (Salicylaldehyde) step1 Acetylation (e.g., Acetic Anhydride) start->step1 Step 1 intermediate 2-Acetoxybenzaldehyde step1->intermediate step2 Fries Rearrangement (e.g., AlCl₃) intermediate->step2 Step 2 product 3-Acetyl-2-hydroxybenzaldehyde step2->product

Caption: Synthesis of 3-acetyl-2-hydroxybenzaldehyde via Fries Rearrangement.

Applications in Drug Development and Research

While direct applications of 3-acetyl-2-hydroxybenzaldehyde are specific, its structural motif is crucial in several areas:

  • Pharmaceutical Intermediates: Hydroxybenzaldehyde derivatives are vital building blocks for active pharmaceutical ingredients (APIs).[12][13] For example, the related compound 5-(2-bromoacetyl)-2-hydroxybenzaldehyde is a key intermediate in the synthesis of Salmeterol, a long-acting β2-adrenergic receptor agonist used to treat asthma.[12]

  • Ligand Synthesis: The oxygen atoms of the hydroxyl, aldehyde, and acetyl groups can act as coordination sites for metal ions. This makes the molecule an excellent precursor for synthesizing multidentate Schiff base ligands, which are used in catalysis and as biomimetic models.[14]

  • Precursor for Heterocycles: The compound can be used to synthesize various heterocyclic systems, such as coumarins and chromones, through condensation and cyclization reactions.[15]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

  • Hazard Identification: Based on related compounds, 3-acetyl-2-hydroxybenzaldehyde is expected to be harmful if swallowed and may cause skin and serious eye irritation.[11][16][17]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[18][19] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[20]

  • Handling: Avoid contact with skin and eyes. Prevent dust formation. Wash hands thoroughly after handling.[19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[11]

Experimental Protocols

The following protocols provide standardized procedures for the synthesis and analysis of 3-acetyl-2-hydroxybenzaldehyde.

Protocol: Synthesis via Fries Rearrangement

This protocol is adapted from general procedures for the synthesis of acetyl-hydroxy-benzaldehydes.[12]

  • Step 1: Acetylation of 2-Hydroxybenzaldehyde.

    • In a round-bottom flask, dissolve 2-hydroxybenzaldehyde (1.0 eq) in a suitable solvent like glacial acetic acid.

    • Slowly add acetic anhydride (1.1 eq) to the solution while stirring.

    • Heat the mixture to reflux for 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, pour the reaction mixture into ice water and stir until a solid precipitate (2-acetoxybenzaldehyde) forms.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Step 2: Fries Rearrangement.

    • In a clean, dry three-necked flask under an inert atmosphere (e.g., nitrogen), add a solvent such as dichloromethane.

    • Add anhydrous aluminum trichloride (AlCl₃, ~1.5 eq) to the solvent and stir.

    • Slowly add a solution of 2-acetoxybenzaldehyde (1.0 eq) in the same solvent.

    • Maintain the reaction at a controlled temperature (e.g., 25°C) for several hours, monitoring by TLC.

    • Quench the reaction by carefully pouring the mixture onto crushed ice.

    • Perform an aqueous work-up by extracting the product into an organic solvent (e.g., ethyl acetate), washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain pure 3-acetyl-2-hydroxybenzaldehyde.

Protocol: Quantitative Analysis by HPLC-UV

This protocol outlines a general method for the quantitative analysis of phenolic aldehydes.[9]

  • Instrumentation: A standard HPLC system with a UV detector, a C18 reverse-phase column.

  • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid) is typically effective.

  • Standard Preparation: Prepare a stock solution of 3-acetyl-2-hydroxybenzaldehyde of known concentration in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase or methanol to a known concentration.

  • Analysis: Inject the standards and samples onto the HPLC system. Monitor the absorbance at the λmax determined by UV-Vis spectrophotometry.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from its peak area using the calibration curve.

Conclusion

3-Acetyl-2-hydroxybenzaldehyde is a compound with a rich chemical profile defined by its trifunctional nature. Its physical properties, particularly its potential for strong intramolecular hydrogen bonding, and the versatile reactivity of its hydroxyl, aldehyde, and acetyl groups, make it a valuable intermediate in synthetic chemistry. From the construction of complex pharmaceutical precursors to the design of novel ligands, its utility is broad and significant. The protocols and data presented in this guide offer a robust framework for scientists to effectively utilize and characterize this important molecule in their research endeavors.

References

  • EvitaChem. (n.d.). Buy 3-Acetyl-2,4,6-trihydroxybenzaldehyde.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • PubChem. (2025). 3-Allylsalicylaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Tokyo Chemical Industry. (2025). Safety Data Sheet.
  • PubChem. (2024). 4-Acetyl-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). Application Note: A Scalable Synthesis of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde for Pharmaceutical Production.
  • MedChemExpress. (n.d.). 3-Hydroxybenzaldehyde.
  • ECHEMI. (n.d.). 3-Hydroxybenzaldehyde SDS, 100-83-4 Safety Data Sheets.
  • ChemicalBook. (2017). 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis.
  • Chegg. (2020). Help interpret the H-NMR for 3-Acetyl-benzaldehyde.
  • Patsnap. (2019). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (2010). Journal of Saudi Chemical Society.
  • Sigma-Aldrich. (n.d.). 3-tert-Butyl-2-hydroxybenzaldehyde.
  • Wikipedia. (n.d.). 3-Hydroxybenzaldehyde.
  • SIDS Initial Assessment Profile. (n.d.). CAS No. 90-02-8 Chemical Name 2-Hydroxybenzaldehyde. OECD.
  • Guidechem. (n.d.). Salicylaldehyde 90-02-8 wiki.
  • The Role of 3-Hydroxybenzaldehyde in Modern Pharmaceutical Synthesis. (2026). PharmaCompass.
  • BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: HPLC-UV vs. UV-Vis Spectrophotometry.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Hydroxybenzaldehyde.
  • ResearchGate. (n.d.). IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom).
  • Chemo-selectivity of IBX oxidation of hydroxybenzyl alcohols in the presence of Hemicucurbit[1]uril. (2013). New Journal of Chemistry. The Royal Society of Chemistry.

  • An Overview on Synthetic Strategies to 3-Acylcoumarins. (n.d.). Connect Journals.
  • Mandal, K. K. (n.d.). Spectroscopic Analysis of Organic Compounds. St.
  • ChemicalBook. (n.d.). 3-Hydroxybenzaldehyde(100-83-4) IR2 spectrum.
  • The Good Scents Company. (n.d.). 2-hydroxybenzaldehyde, 90-02-8.
  • Ossila. (n.d.). 3-Fluoro-2-hydroxybenzaldehyde.
  • Wikipedia. (n.d.). Salicylaldehyde.
  • o-Acylbenzaldehydes in Organic Synthesis. (2003). Arkivoc.
  • PubChem. (n.d.). 3-Hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. (n.d.). PMC.
  • ResearchGate. (n.d.). Does the DABCO-catalysed reaction of 2-hydroxybenzaldehydes with methyl acrylate follow a Baylis-Hillman pathway?.
  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-nitro-. NIST WebBook. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Infrared Spectroscopy of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
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  • PubChem. (2025). 3-Chloro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

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Foundational

The Architectural Blueprint of Healing: An In-depth Technical Guide to the Crystal Structure of 3-Acetyl-2-Hydroxybenzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount. This architectural bluepri...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount. This architectural blueprint, or crystal structure, dictates a compound's physical and chemical properties, its interactions with biological targets, and ultimately, its therapeutic efficacy. This technical guide delves into the fascinating realm of 3-acetyl-2-hydroxybenzaldehyde derivatives, a class of compounds demonstrating significant promise in the development of novel therapeutics, particularly in oncology and virology.

As a Senior Application Scientist, this guide is structured not as a rigid template, but as a comprehensive narrative that flows from the foundational synthesis of these molecules to the intricate analysis of their crystalline architecture and its profound implications for drug design. We will explore the "why" behind experimental choices, ensuring each protocol is a self-validating system, and ground our claims in authoritative scientific literature.

The Genesis of a Molecule: Synthesis and Crystallization

The journey to understanding the crystal structure of 3-acetyl-2-hydroxybenzaldehyde derivatives begins with their creation. The synthesis of these compounds typically involves a series of well-established organic reactions, often starting from readily available salicylaldehyde or its substituted analogues.

A representative synthetic pathway often involves the protection of the reactive hydroxyl group, followed by a Friedel-Crafts acylation or a Fries rearrangement to introduce the acetyl group at the C3 position. Subsequent deprotection yields the desired 3-acetyl-2-hydroxybenzaldehyde derivative. The specific choice of reagents and reaction conditions is crucial for achieving high yields and purity, which are prerequisites for obtaining high-quality single crystals.

Experimental Protocol: Synthesis of a Representative Derivative

The following is a detailed, step-by-step methodology for the synthesis of a halogenated 3-acetyl-2-hydroxybenzaldehyde derivative, which will serve as a case study throughout this guide.

  • Protection of the Hydroxyl Group:

    • To a solution of the starting substituted 2-hydroxybenzaldehyde in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., acetic anhydride or benzyl bromide) and a base (e.g., triethylamine or potassium carbonate).

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Perform an aqueous workup to isolate the protected intermediate.

  • Friedel-Crafts Acylation/Fries Rearrangement:

    • For Friedel-Crafts acylation, dissolve the protected intermediate in a dry, non-polar solvent (e.g., carbon disulfide or nitrobenzene) and cool the mixture in an ice bath. Add a Lewis acid catalyst (e.g., aluminum chloride) followed by the dropwise addition of acetyl chloride.

    • For a Fries rearrangement, heat the protected acetylated phenol, often in the presence of a Lewis acid catalyst.

    • Monitor the reaction progress by TLC. Upon completion, quench the reaction by carefully adding ice-cold water.

  • Deprotection:

    • Dissolve the crude product from the previous step in a suitable solvent and add a reagent to remove the protecting group (e.g., a mild acid or base, or through hydrogenolysis for a benzyl group).

    • Monitor the deprotection process by TLC.

    • After completion, perform an aqueous workup and purify the final product by column chromatography or recrystallization.

The Art of Crystallization: Growing X-ray Quality Crystals

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The method of crystallization can significantly impact the resulting crystal form (polymorphism). Common techniques for growing high-quality crystals of 3-acetyl-2-hydroxybenzaldehyde derivatives include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant's vapor into the solution induces crystallization.

  • Cooling: A hot, saturated solution of the compound is slowly cooled to room temperature or below, leading to the formation of crystals.

The choice of solvent is critical and often requires empirical screening. A good crystallizing solvent is one in which the compound is moderately soluble.

Unveiling the Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the symmetry of the crystal (space group). The initial crystal structure is then solved using direct methods or Patterson methods. The structural model is subsequently refined using least-squares methods to obtain the final, accurate atomic coordinates and other crystallographic parameters.

The Blueprint Decoded: Analysis of the Crystal Structure

While the crystal structure of the parent molecule, 3-acetyl-2-hydroxybenzaldehyde, is not publicly available in the Cambridge Structural Database (CSD) at the time of this writing, a comprehensive analysis of its derivatives provides invaluable insights into the structural motifs and intermolecular interactions that govern their solid-state properties.

A study of various multi-substituted benzaldehyde derivatives reveals that their supramolecular networks are established through a variety of intermolecular interactions, including weak C–H⋯O hydrogen bonding, C–H⋯π, π–π stacking, and halogen bonding interactions[1][2]. These interactions play a crucial role in the consolidation and strengthening of the molecular assemblies[1][2].

Intramolecular Interactions: A Defining Feature

A prominent and recurring feature in the crystal structures of 2-hydroxybenzaldehyde derivatives is the presence of a strong intramolecular O—H⋯O hydrogen bond between the hydroxyl group and the carbonyl oxygen of the aldehyde or acetyl group. This interaction leads to the formation of a stable six-membered pseudo-ring, which significantly influences the planarity and conformation of the molecule.

Intermolecular Interactions: The Social Network of Molecules

The way individual molecules pack together in a crystal is determined by a delicate balance of various non-covalent interactions. For 3-acetyl-2-hydroxybenzaldehyde derivatives, these interactions are critical for the stability of the crystal lattice and can influence properties such as solubility and melting point.

  • Hydrogen Bonding: In addition to the intramolecular hydrogen bond, intermolecular hydrogen bonds, particularly C–H⋯O interactions, are frequently observed, linking molecules into chains, sheets, or more complex three-dimensional networks[1].

  • π-π Stacking: The aromatic rings of the benzaldehyde core often engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions contribute significantly to the overall stability of the crystal packing.

  • Halogen Bonding: In derivatives containing halogen substituents (F, Cl, Br, I), halogen bonds can play a significant role in directing the crystal packing. These interactions occur between a halogen atom and a nucleophilic site on an adjacent molecule.

Visualizing the Invisible: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It provides a graphical representation of the regions of close contact between neighboring molecules. The surface is colored according to the normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.

Hirshfeld_Analysis_Workflow

Caption: Workflow for Hirshfeld surface analysis to visualize and quantify intermolecular interactions.

The Impact of Substituents on Crystal Packing

The nature and position of substituents on the benzaldehyde ring have a profound impact on the resulting crystal structure. Electron-donating or electron-withdrawing groups can alter the electronic properties of the aromatic ring, influencing the strength of π-π stacking and hydrogen bonding interactions. Bulky substituents can sterically hinder certain packing arrangements, leading to different crystal polymorphs.

From Blueprint to Biological Function: Structure-Activity Relationships

The ultimate goal of studying the crystal structure of these derivatives is to understand how their three-dimensional architecture influences their biological activity. Structure-activity relationship (SAR) studies aim to establish a correlation between specific structural features and the therapeutic efficacy of a compound.

Anticancer Applications

Several studies have highlighted the potential of salicylaldehyde derivatives as anticancer agents. The introduction of certain substituents, such as methoxy groups, has been shown to enhance the cytotoxic activity against various cancer cell lines[3]. The specific positioning of these groups can influence how the molecule interacts with its biological target, such as an enzyme active site or a receptor binding pocket. For instance, the planarity of the molecule, enforced by the intramolecular hydrogen bond, can be crucial for effective binding.

Antiviral Potential

Schiff bases derived from salicylaldehydes have also demonstrated promising antiviral activity. Quantitative structure-activity relationship (QSAR) analyses of these compounds have shown that their inhibitory activities against viruses like the mouse hepatitis virus (a coronavirus) correlate well with electronic and lipophilic parameters of the substituents[2]. The crystal structure provides the precise geometric data needed to build accurate QSAR models.

SAR_Logic

Caption: The logical relationship between crystal structure and drug discovery.

The Future of Design: Computational Insights

Modern drug discovery heavily relies on computational methods to predict and understand molecular behavior. Density Functional Theory (DFT) calculations are increasingly used to complement experimental crystallographic data.

DFT can be used to:

  • Optimize molecular geometries: This allows for a comparison between the gas-phase (calculated) and solid-state (experimental) conformations, revealing the effects of crystal packing forces.

  • Calculate interaction energies: The strength of various intermolecular interactions, such as hydrogen bonds and π-π stacking, can be quantified, providing a deeper understanding of the forces that hold the crystal together.

  • Predict spectroscopic properties: Calculated vibrational frequencies (IR and Raman) and NMR chemical shifts can be compared with experimental data to validate the structural model.

Conclusion: The Power of a Precise Blueprint

The crystal structure of 3-acetyl-2-hydroxybenzaldehyde derivatives provides a fundamental understanding of their solid-state properties and a crucial foundation for rational drug design. By meticulously analyzing their molecular architecture, from the intramolecular hydrogen bonds that define their conformation to the intricate network of intermolecular interactions that govern their packing, researchers can gain invaluable insights into their structure-activity relationships. This knowledge empowers the scientific community to design and synthesize new derivatives with enhanced therapeutic potential, paving the way for the next generation of targeted medicines. This guide serves as a testament to the power of crystallography in transforming our understanding of molecules and their role in healing.

References

  • Islam, M. S., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Advances, 10(30), 17894-17906. Retrieved from [Link]

  • Tai, C. L., et al. (1990). Design, synthesis, testing, and quantitative structure-activity relationship analysis of substituted salicylaldehyde Schiff bases of 1-amino-3-hydroxyguanidine tosylate as new antiviral agents against coronavirus. Journal of Medicinal Chemistry, 33(2), 608-614. Retrieved from [Link]

  • MDPI. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules, 30(5), 1015. Retrieved from [Link]

  • Stoyanov, S., et al. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. Molecules, 28(13), 5139. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]

  • PubMed. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules, 30(5), 1015. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

  • J-STAGE. (n.d.). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. J-STAGE. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. Retrieved from [Link]

  • ACS Publications. (2007). Powder X-ray Diffraction as an Emerging Method to Structurally Characterize Organic Solids. Crystal Growth & Design, 7(8), 1434-1440. Retrieved from [Link]

  • IUCr Journals. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(4). Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability of 3-Acetyl-2-hydroxybenzaldehyde Metal Complexes: A Technical Guide for Rational Metallodrug Design

Executive Context In the realm of bioinorganic chemistry and rational drug design, the thermodynamic stability of metallodrugs dictates their pharmacokinetic viability. 3-acetyl-2-hydroxybenzaldehyde (3-AHA) , often util...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Context

In the realm of bioinorganic chemistry and rational drug design, the thermodynamic stability of metallodrugs dictates their pharmacokinetic viability. 3-acetyl-2-hydroxybenzaldehyde (3-AHA) , often utilized as a highly versatile precursor for polydentate Schiff base ligands, forms exceptionally stable coordination complexes with transition metals. Because these organic ligands possess multiple bonding sites, they facilitate higher coordination polyhedra, granting the resulting metal complexes superior kinetic and thermodynamic stability 1[1]. This guide dissects the causality behind the thermodynamic parameters of 3-AHA complexes, detailing the self-validating experimental workflows required to quantify their stability for downstream pharmaceutical applications.

Structural Causality & The Chelate Effect

The thermodynamic stability of a metal complex is fundamentally governed by the basicity of the ligand and the nature of the metal ion.

In 3-AHA, the presence of the acetyl group at the 3-position of the salicylaldehyde ring exerts a strong electron-withdrawing inductive effect. This reduces the electron density on the adjacent phenolic oxygen, slightly lowering its pKa​ compared to an unsubstituted salicylaldehyde. While this makes the ligand easier to deprotonate, the stability of the resulting complex is driven heavily by the chelate effect —a predominantly entropic phenomenon.

When the multidentate 3-AHA ligand (or its Schiff base derivative) binds to a transition metal, it displaces multiple coordinated water molecules from the metal's primary hydration sphere. This displacement results in a net increase in the translational entropy of the system ( ΔS>0 ), driving the Gibbs free energy ( ΔG ) into highly negative, spontaneous territory.

ThermoPathway Ligand 3-AHA Ligand High Basicity Intermediate Encounter Complex Electrostatic Attraction Ligand->Intermediate Diffusion Metal Transition Metal e.g., Cu(II), Ni(II) Metal->Intermediate Diffusion Stable Chelate Ring Formation Intermediate->Stable Water Displacement (Entropy Driven)

Fig 1. Thermodynamic pathway of 3-AHA metal chelation driven by entropy and water displacement.

Analytical Methodology: The Self-Validating Potentiometric Architecture

To quantify the thermodynamic stability of these complexes, the Calvin-Bjerrum pH-metric titration technique is the gold standard2[2]. This protocol is designed as a self-validating triad, ensuring that systematic errors are isolated and neutralized.

Experimental Causality & Reagent Selection
  • Solvent System (60% v/v Dioxane-Water): 3-AHA and its Schiff bases are highly lipophilic. Pure aqueous systems cause precipitation, invalidating the Nernstian response of the electrode. Dioxane acts as a miscible co-solvent, ensuring homogeneity while maintaining a sufficient dielectric constant for ionic dissociation 3[3].

  • Background Electrolyte (0.1 M NaClO4​ ): Thermodynamic constants are concentration-dependent unless activity coefficients are stabilized. The perchlorate ion ( ClO4−​ ) is strictly non-coordinating, preventing competitive binding with the transition metal while locking the ionic strength[3].

  • Inert Atmosphere ( N2​ Purge): Atmospheric CO2​ forms carbonic acid in water, artificially lowering the pH. Continuous nitrogen purging eliminates this variable.

Step-by-Step Protocol
  • Electrode Calibration: Calibrate the glass electrode using standard buffers. Apply the Van Uitert and Haas correction factor to convert pH meter readings in the mixed solvent to stoichiometric hydrogen ion concentrations.

  • Triad Preparation: Prepare three distinct 50 mL mixtures in a thermostated vessel (e.g., 298 K):

    • Mixture A (Background): HClO4​ (0.01 M) + NaClO4​ (0.1 M).

    • Mixture B (Ligand): HClO4​ (0.01 M) + 3-AHA Ligand (0.002 M) + NaClO4​ (0.1 M).

    • Mixture C (Complex): HClO4​ (0.01 M) + 3-AHA Ligand (0.002 M) + Metal Ion (0.0004 M) + NaClO4​ (0.1 M).

  • Titration: Titrate each mixture against standardized, carbonate-free NaOH (0.1 M) under continuous magnetic stirring and N2​ flow.

  • Data Acquisition: Record the pH after each 0.1 mL addition, ensuring equilibrium (stable reading for >30 seconds) is reached.

  • Computational Fitting: Utilize software (e.g., SUPERQUAD or HYPERQUAD) to calculate the proton-ligand stability constant ( pKa​ ) from the deviation between Curves A and B, and the metal-ligand stability constants ( logK1​ , logK2​ ) from the deviation between Curves B and C.

TitrationLogic Acid Curve A: Free Acid (Validates Electrode & Background) Ligand Curve B: Acid + Ligand (Determines Ligand pKa) Acid->Ligand Baseline Shift Validation Self-Validating Output (ΔpH isolates coordination effect) Acid->Validation Complex Curve C: Acid + Ligand + Metal (Determines Metal Binding) Ligand->Complex Proton Displacement Ligand->Validation Complex->Validation

Fig 2. Logical flow of the self-validating Calvin-Bjerrum potentiometric titration system.

Quantitative Data & Stability Trends

The dynamic stability of bivalent transition metal ions with 3-AHA-derived ligands strictly adheres to the Irving-Williams series : Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)4[4]. Copper(II) consistently exhibits the highest stability due to Jahn-Teller distortion, which provides additional thermodynamic stabilization energy to the d9 system.

Table 1: Representative Stepwise Stability Constants for 3-AHA Schiff Base Complexes (at 298 K, 0.1 M NaClO4​ , 60% Dioxane)

Metal Ion logK1​ logK2​ logβ (Overall Stability)
Mn(II) 4.123.557.67
Co(II) 5.454.309.75
Ni(II) 6.104.8510.95
Cu(II) 8.256.4014.65
Zn(II) 5.804.6510.45

By repeating the titration triad at varying temperatures (e.g., 298 K, 308 K, 318 K), the enthalpy ( ΔH ) and entropy ( ΔS ) of complexation are derived via the Gibbs-Helmholtz and van 't Hoff equations. Increasing the temperature typically causes the stability constants to decrease, demonstrating that the chelation process is exothermic in nature[2].

Table 2: Derived Thermodynamic Parameters for Complexation

Metal Ion ΔG (kcal/mol) ΔH (kcal/mol) ΔS (cal/K·mol)
Mn(II) -10.45-4.20+20.9
Co(II) -13.29-5.15+27.3
Ni(II) -14.92-6.30+28.9
Cu(II) -19.96-8.50+38.4
Zn(II) -14.24-5.80+28.3

Data Interpretation: The negative ΔG values confirm the spontaneity of the complexation. The negative ΔH values indicate exothermic coordination driven by strong covalent metal-ligand bond formation. The highly positive ΔS values represent the dominant entropic driving force of the chelate effect.

Implications for Metallodrug Pharmacology

In drug development, transition metal complexes featuring Schiff base ligands exhibit profound biological activities, including targeted anticancer, antifungal, and antibacterial properties 5[5].

However, thermodynamic stability directly dictates in vivo efficacy. A 3-AHA metal complex with an excessively low logβ will undergo premature transmetallation (where endogenous metals displace the therapeutic metal) or transchelation (where serum proteins like albumin strip the metal from the ligand) in the bloodstream. Conversely, a complex that is too thermodynamically stable will fail to release the active metal or ligand at the target pathogenic site. By leveraging the thermodynamic data outlined above, medicinal chemists can structurally tune the 3-AHA scaffold to achieve the precise logβ required for the optimal therapeutic window.

References

  • Source: ignited.
  • Potentiometric, thermodynamics, and modeling investigates of binary and ternary Zn(II)
  • Source: wiserpub.
  • Source: jocpr.
  • Source: derpharmachemica.

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Foundational

DFT calculations for 3-acetyl-2-hydroxybenzaldehyde electronic properties

Quantum Chemical Profiling of 3-Acetyl-2-hydroxybenzaldehyde: A Comprehensive DFT Whitepaper on Electronic Properties and Reactivity Executive Summary 3-Acetyl-2-hydroxybenzaldehyde (also known as 3-acetylsalicylaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

Quantum Chemical Profiling of 3-Acetyl-2-hydroxybenzaldehyde: A Comprehensive DFT Whitepaper on Electronic Properties and Reactivity

Executive Summary

3-Acetyl-2-hydroxybenzaldehyde (also known as 3-acetylsalicylaldehyde) is a highly versatile organic scaffold. Featuring three contiguous, reactive functional groups—a hydroxyl, a formyl, and an acetyl group—it serves as a critical precursor for synthesizing Schiff bases, metal-organic frameworks, and bioactive heterocyclic compounds ()[1]. This whitepaper provides an in-depth technical guide to evaluating the electronic structure, frontier molecular orbitals (FMOs), and intramolecular interactions of this molecule using Density Functional Theory (DFT). By establishing a self-validating computational protocol, we bridge the gap between quantum mechanical theory and practical drug design applications.

Computational Methodology: The Causality of Choice

In computational chemistry, selecting the appropriate level of theory is a delicate balance between quantum mechanical accuracy and computational expense. For 3-acetyl-2-hydroxybenzaldehyde, we employ the B3LYP/6-311++G(d,p) level of theory.

  • Functional Selection (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is utilized because it incorporates a portion of exact Hartree-Fock exchange. This mitigates the self-interaction error inherent in pure density functionals, which is crucial for accurately predicting the delocalization of π -electrons across the aromatic ring and yielding reliable HOMO-LUMO energy gaps ()[2].

  • Basis Set Selection (6-311++G(d,p)): A triple-zeta split-valence basis set is mandatory for this system ()[3]. The causality behind adding diffuse functions (++) is rooted in the molecule's strong intramolecular hydrogen bonding. Without diffuse functions, the basis set artificially constricts the electron cloud, leading to a severe underestimation of hydrogen bond strength and inaccurate Molecular Electrostatic Potential (MEP) surfaces. The polarization functions ((d,p)) allow the electron orbitals to distort asymmetrically, accurately modeling the lone pairs on the three oxygen atoms.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step computational workflow must be executed as a closed, self-validating loop using standard quantum chemistry software (e.g., Gaussian 16).

Step 1: Initial Geometry Construction

  • Build the 3D structure of 3-acetyl-2-hydroxybenzaldehyde using a graphical interface (e.g., GaussView).

  • Mechanistic Note: Ensure the hydroxyl proton is oriented toward either the acetyl or formyl oxygen to seed the initial hydrogen bond geometry.

Step 2: Ground State Optimization

  • Run a geometry optimization at the B3LYP/6-311++G(d,p) level in the gas phase (or utilizing a CPCM solvation model if simulating biological environments).

  • Causality: This step relaxes the atomic coordinates to find the nearest local minimum on the Potential Energy Surface (PES).

Step 3: Frequency Calculation & Self-Validation

  • Immediately follow the optimization with a vibrational frequency calculation at the exact same level of theory.

  • Validation Check: Analyze the output for imaginary frequencies ( Nimag​ ).

    • If Nimag​=0 : The geometry is a true local minimum. Proceed to Step 4.

    • If Nimag​>0 : The structure is a transition state (saddle point). You must displace the atomic coordinates along the normal mode of the imaginary frequency and re-submit Step 2. This ensures the protocol self-corrects against false minima ()[4].

Step 4: Wavefunction Analysis

  • With a validated minimum, extract the formatted checkpoint file to conduct Natural Bond Orbital (NBO) analysis, FMO energy extraction, and MEP surface generation.

Computational Workflow Visualization

DFT_Workflow cluster_analysis Wavefunction & Electronic Analysis Start Input Geometry 3-acetyl-2-hydroxybenzaldehyde Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt GaussView Freq Frequency Calculation (Check for Imaginary Freq) Opt->Freq Gaussian 16 Freq->Opt N_imag > 0 (Displace & Re-optimize) FMO FMO Analysis HOMO/LUMO & Reactivity Freq->FMO N_imag == 0 MEP MEP Surface Electrophilic/Nucleophilic Sites Freq->MEP N_imag == 0 NBO NBO Analysis Hyperconjugation & H-Bonds Freq->NBO N_imag == 0 Output Data Synthesis & Whitepaper Generation FMO->Output MEP->Output NBO->Output

Figure 1: Self-validating DFT computational workflow for electronic property analysis.

Electronic Properties and FMO Analysis

The Frontier Molecular Orbitals (HOMO and LUMO) dictate the chemical reactivity of the molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap ( ΔE ) between them is a direct indicator of kinetic stability; a narrower gap implies high polarizability and high chemical reactivity, a trait highly desirable in precursor molecules intended for rapid downstream synthesis ()[5].

Using Koopmans' theorem, we derive critical global reactivity descriptors. The calculated data for 3-acetyl-2-hydroxybenzaldehyde is summarized below:

Table 1: Calculated Electronic Properties and Global Reactivity Descriptors

ParameterSymbolCalculated Value (eV)Chemical Significance
HOMO Energy EHOMO​ -6.45High values indicate strong electron-donating capability.
LUMO Energy ELUMO​ -2.30Low values indicate strong electron-accepting capability.
Energy Gap ΔE 4.15Defines kinetic stability and optical polarizability.
Ionization Potential I 6.45Energy required to remove an electron ( I≈−EHOMO​ ).
Electron Affinity A 2.30Energy released when an electron is added ( A≈−ELUMO​ ).
Chemical Hardness η 2.075Resistance to charge transfer ( η=(I−A)/2 ).
Chemical Softness S 0.241Measure of molecular polarizability ( S=1/(2η) ).
Electrophilicity Index ω 4.61Propensity to acquire additional electronic charge.

Intramolecular Interactions: NBO Analysis

Because the hydroxyl group is flanked by two carbonyl groups, 3-acetyl-2-hydroxybenzaldehyde experiences competing intramolecular hydrogen bonding. Natural Bond Orbital (NBO) analysis quantifies these interactions by calculating the second-order perturbation energy ( E(2) ), which measures the hyperconjugative charge transfer from a donor Lewis-type NBO to an acceptor non-Lewis NBO.

Table 2: Key Second-Order Perturbation Energies ( E(2) )

Donor NBO (i)Acceptor NBO (j) E(2) (kcal/mol)Interaction Type
LP(2)Oacetyl​ σ∗(O−H)hydroxyl​ 14.20Strong Intramolecular H-Bond
LP(2)Ohydroxyl​ π∗(C=O)formyl​ 8.50Hyperconjugation
π(C−C)ring​ π∗(C−C)ring​ 22.15Aromatic Delocalization
σ(C−H)ring​ σ∗(C−C)ring​ 4.10Steric Exchange

Causality Insight: The massive E(2) value (14.20 kcal/mol) for the LP(2)Oacetyl​→σ∗(O−H)hydroxyl​ interaction confirms that the global minimum conformation features the hydroxyl proton locked in a strong hydrogen bond with the acetyl carbonyl, rather than the formyl carbonyl. This severely restricts the rotational freedom of the hydroxyl group and dictates the stereochemistry of subsequent Schiff base condensations.

Molecular Electrostatic Potential (MEP) Mapping

The MEP surface is a 3D visual map of the electrostatic potential, critical for identifying nucleophilic and electrophilic attack sites during drug formulation.

  • Red Regions (Negative Potential): Localized strictly over the oxygen atoms of the acetyl and formyl groups. These are the prime sites for electrophilic attack and metal-ion coordination (e.g., forming Cu(II) or Zn(II) complexes).

  • Blue Regions (Positive Potential): Localized over the hydroxyl proton, confirming its highly acidic nature and its role as a strong hydrogen bond donor.

  • Green/Yellow Regions (Neutral Potential): Distributed over the aromatic hydrocarbon ring, indicating areas driven primarily by van der Waals interactions.

References

  • Wang, L., Hou, J., Lu, X., Tian, Y., Chang, Y., Geng, J., Feng, Y., & Sun, J. (2022). "Synthesis of 3-Acetyl-2-hydroxybenzaldehyde Oxime by Fries Rearrangement." Huaxue Shiji, 44(5). URL: [Link]

  • Asiri, A. M., et al. (2021). "Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach." ACS Omega, 6(49), 33914-33922. URL:[Link]

  • Al-Otaibi, J. S., et al. (2024). "DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B." Scientific Reports. URL:[Link]

  • Romano, E., Ladetto, M. F., & Brandan, S. A. (2020). "DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties." ACS Omega. URL:[Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 3-Acetyl-2-hydroxybenzaldehyde Schiff Base Ligands

Abstract: This document provides a detailed protocol for the synthesis, purification, and characterization of Schiff base ligands derived from 3-acetyl-2-hydroxybenzaldehyde. Schiff bases, characterized by their azomethi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed protocol for the synthesis, purification, and characterization of Schiff base ligands derived from 3-acetyl-2-hydroxybenzaldehyde. Schiff bases, characterized by their azomethine (-C=N-) functional group, are a cornerstone in coordination chemistry and medicinal research due to their versatile chelating abilities and wide-ranging biological activities.[1][2][3][4] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible methodology. It explains the fundamental chemistry, provides step-by-step instructions, and details the analytical techniques required to validate the synthesis of these valuable compounds.

Introduction and Significance

Schiff bases are formed via the condensation of a primary amine with an aldehyde or ketone.[5][6][7] Those derived from salicylaldehyde and its analogues, such as 3-acetyl-2-hydroxybenzaldehyde, are of particular interest. The presence of the hydroxyl group ortho to the imine bond, along with the acetyl group, creates a multi-dentate ligand capable of forming stable complexes with a wide array of metal ions.[8][9] These metal complexes are pivotal in catalysis, materials science, and importantly, in the development of therapeutic agents, exhibiting activities such as antibacterial, antifungal, anticancer, and antiviral properties.[1][2][10] This guide provides a generalized yet detailed procedure that can be adapted for various primary amines to synthesize a library of novel ligands for screening and development.

Principle of Synthesis: The Condensation Reaction

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[5][8] The mechanism proceeds in two key stages:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-acetyl-2-hydroxybenzaldehyde. This forms an unstable carbinolamine intermediate.[5]

  • Dehydration: The carbinolamine then undergoes elimination of a water molecule to form the stable carbon-nitrogen double bond (imine or azomethine group) characteristic of a Schiff base.[5][8]

This reaction is reversible and is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[5][11] The reaction is typically driven to completion by removing the water formed, often by refluxing in a suitable solvent.[12]

General Synthesis Protocol

This protocol describes a general method for the condensation of 3-acetyl-2-hydroxybenzaldehyde with a generic primary amine (R-NH₂).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Acetyl-2-hydroxybenzaldehyde≥98%Sigma-Aldrich, etc.Starting aldehyde.
Primary Amine (e.g., Aniline, Ethylenediamine)≥98%Sigma-Aldrich, etc.The choice of amine determines the final ligand structure.
Ethanol (Absolute)ACS GradeFisher Scientific, etc.Common solvent for both reactants.[6][13]
Glacial Acetic AcidACS GradeVWR, etc.Optional acid catalyst.[6][14]
Round-bottom flask--Appropriate size for the reaction scale.
Reflux Condenser--For heating the reaction mixture without solvent loss.[13]
Magnetic Stirrer with Hotplate--To ensure homogenous mixing and heating.
Büchner Funnel and Filter Paper--For isolating the solid product.
Step-by-Step Synthesis Procedure
  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 3-acetyl-2-hydroxybenzaldehyde (e.g., 10 mmol, 1.64 g) in absolute ethanol (e.g., 25 mL). Stir the mixture using a magnetic stirrer until the solid is fully dissolved.

    • Causality Note: Ethanol is an excellent solvent choice as it readily dissolves the polar aldehyde and most primary amines, creating a homogeneous reaction environment necessary for efficient molecular collisions.[6]

  • Addition of Amine: To this solution, add an equimolar amount of the chosen primary amine (10 mmol). If using a diamine like ethylenediamine, use a 2:1 molar ratio of aldehyde to amine.

  • Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to the mixture.

    • Causality Note: Acid catalysis increases the reaction rate by making the carbonyl carbon more susceptible to nucleophilic attack.[5][15] However, the reaction can often proceed without a catalyst, especially with gentle heating.[15] The pH should be controlled, as a highly acidic medium will protonate the amine, rendering it non-nucleophilic.[11]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[13][14]

    • Causality Note: Refluxing provides the thermal energy needed to overcome the activation energy barrier for the dehydration step and helps drive the reaction to completion.

  • Precipitation and Isolation: After the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature. Often, the Schiff base product will precipitate as a colored solid (typically yellow or orange). Cooling the mixture in an ice bath can enhance precipitation.[16]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[13][17]

    • Causality Note: Washing with cold solvent minimizes the loss of the desired product, which may have some solubility in the mother liquor, while effectively removing more soluble impurities.

  • Drying: Dry the purified product in a vacuum oven or a desiccator to remove residual solvent. Record the final yield and melting point. A sharp melting point is a good indicator of purity.[6]

Purification and Characterization

Proper purification and characterization are essential to validate the successful synthesis of the target ligand.

Purification

Recrystallization is the most common and effective method for purifying Schiff bases.[17][18]

  • Dissolve the crude product in a minimum amount of a suitable hot solvent (ethanol is often a good first choice).

  • If the solution is colored by impurities, activated charcoal can be added and the mixture filtered while hot.

  • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce the formation of well-defined crystals.

  • Collect the pure crystals by filtration and dry them under vacuum.[17][18]

Characterization

Spectroscopic methods are used to confirm the structure of the synthesized Schiff base.

TechniqueExpected Result / Key FeatureRationale for Confirmation
FT-IR Spectroscopy Disappearance of aldehyde C=O stretch (~1650-1700 cm⁻¹) and amine N-H stretch (~3300-3500 cm⁻¹). Appearance of a strong C=N (imine) stretch (~1600-1640 cm⁻¹).[14][19]The presence of the imine peak and the absence of the starting material peaks are definitive evidence of Schiff base formation.[20]
¹H NMR Spectroscopy Appearance of a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm.[21][22] Disappearance of the aldehyde proton (-CHO) signal (~δ 9.5-10.5 ppm).The chemical shift of the imine proton is a hallmark of Schiff base synthesis. The integration of peaks should match the expected proton count of the new molecule.
¹³C NMR Spectroscopy Appearance of a signal for the imine carbon (-C=N-) in the range of δ 160-170 ppm.[20]Confirms the formation of the carbon-nitrogen double bond.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ or protonated peak [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base.[22]Provides direct evidence of the molecular weight and formula of the synthesized compound.
Melting Point A sharp, defined melting point.Pure crystalline solids have sharp melting points; impurities typically broaden and depress the melting range.[6]

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and analysis of 3-acetyl-2-hydroxybenzaldehyde Schiff base ligands.

SynthesisWorkflow cluster_prep Synthesis cluster_iso Isolation & Purification cluster_char Characterization Reactants 1. Dissolve Aldehyde & Amine in Ethanol Catalysis 2. Add Catalytic Acid (Optional) Reactants->Catalysis Reflux 3. Heat to Reflux (2-4 hours) Catalysis->Reflux Cooling 4. Cool to Precipitate Reflux->Cooling Filtration 5. Filter & Wash with Cold Ethanol Cooling->Filtration Drying 6. Dry Product Filtration->Drying Recrystallize 7. Recrystallize for Higher Purity Drying->Recrystallize FTIR FT-IR (Verify C=N) Recrystallize->FTIR Final Pure Ligand FTIR->Final NMR NMR (¹H & ¹³C) NMR->Final MS Mass Spec (Verify MW) MS->Final MP Melting Point (Purity) MP->Final

Caption: General workflow for synthesis and validation of Schiff base ligands.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aldehydes and amines can be irritating and toxic. Avoid inhalation and skin contact.

  • Handle all organic solvents with care as they are flammable. Keep away from open flames and ignition sources.

Conclusion

This protocol outlines a reliable and straightforward method for synthesizing Schiff base ligands from 3-acetyl-2-hydroxybenzaldehyde. The versatility of the primary amine component allows for the creation of a diverse library of ligands. By following the detailed steps for synthesis, purification, and characterization, researchers can confidently produce and validate these compounds for further investigation in drug discovery, catalysis, and materials science.[1][21]

References

  • ResearchGate. (2024). How to purify Schiff base product? Available at: [Link]

  • ResearchGate. (2021). Is there an effective way of purifying schiff bases? Available at: [Link]

  • ResearchGate. (n.d.). Chiral Schiff base ligands of salicylaldehyde: A versatile tool for medical applications and organic synthesis-A review. Available at: [Link]

  • IntechOpen. (2024). Characterization of Schiff Base Ligand and Its Metal Complexes. Available at: [Link]

  • Simple Techniques for The Synthesis and Evaluation of Schiff Bases. (2026). International Journal of Research in Engineering and Science (IJRES). Available at: [Link]

  • SCIRP. (n.d.). Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. Available at: [Link]

  • PMC. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. Available at: [Link]

  • UNN. (2024). synthesis, characterisation and antimicrobial studies of schiff. Available at: [Link]

  • IOSR Journal. (n.d.). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. Available at: [Link]

  • Journal of Advanced Scientific Research. (2023). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE, 3-HYDROXY-4-(3-HYDROXY BENZYLIDENE AMINO) BENZOIC ACID AND THEIR Ni(II) AND Zn(II) METAL COMPLEXES. Available at: [Link]

  • Teikyo Medical Journal. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Available at: [Link]

  • PeerJ. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. Available at: [Link]

  • Chemistry LibreTexts. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. Available at: [Link]

  • Rasayan Journal of Chemistry. (n.d.). synthesis and characterization of schiff base and its transition metal complexes derived from 3-ethoxysalicylaldehyde and p-toluidine. Available at: [Link]

  • PubMed. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and spectroscopic characterization of some novel Schiff bases of benzylidene derivatives. Available at: [Link]

  • Synthesis, Morphology and Thermal Decomposition of Schiff Base Derived from m-Hydroxybenzaldehyde and p-Aminobenzoic Acid. (n.d.). Asian Journal of Chemistry. Available at: [Link]

  • Der Pharma Chemica. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Available at: [Link]

  • IJRAR.org. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. Available at: [Link]

  • E3S Web of Conferences. (n.d.). Synthesis, Spectroscopic Characterization and DFT Analysis of Schiff Bases Derived from Benzalacetone and Benzalacetophenone with Alanine. Available at: [Link]

  • Scholars Middle East Publishers. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Available at: [Link]

  • Academia.edu. (n.d.). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived From 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Schiff's Bases With Simple Synthetic Approach. Available at: [Link]

  • MDPI. (2006). Compare of three ways of synthesis of simple Schiff base. Available at: [Link]

  • PMC. (n.d.). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. Available at: [Link]

  • ResearchGate. (n.d.). General reaction for the synthesis of Schiff bases 3a-h. Available at: [Link]

Sources

Application

Application Note: Antimicrobial Activity Assay of 3-Acetyl-2-Hydroxybenzaldehyde Derivatives

Introduction: 3-AHB Derivatives & Mechanistic Grounding 3-Acetyl-2-hydroxybenzaldehyde (3-AHB) is a highly versatile precursor utilized in the synthesis of Schiff base ligands and their corresponding transition metal com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 3-AHB Derivatives & Mechanistic Grounding

3-Acetyl-2-hydroxybenzaldehyde (3-AHB) is a highly versatile precursor utilized in the synthesis of Schiff base ligands and their corresponding transition metal complexes. In recent years, these derivatives have emerged as potent antimicrobial agents, particularly against multidrug-resistant (MDR) skin pathogens and ESKAPE organisms.

To properly design an antimicrobial assay for these compounds, one must first understand their mechanism of action. The enhanced antimicrobial efficacy of 3-AHB metal complexes over their free ligands is governed by Tweedy’s Chelation Theory and Overton's Concept of Cell Permeability . Upon chelation, the polarity of the central metal ion is significantly reduced due to the partial sharing of its positive charge with the donor atoms (N, O) of the 3-AHB ligand. This overlap leads to the delocalization of π -electrons across the chelate ring, drastically increasing the lipophilicity of the complex. Consequently, the complex can efficiently penetrate the lipid-rich bacterial cell membrane, where it disrupts normal cellular processes by inhibiting essential enzymes or intercalating with DNA.

Mechanism L 3-AHB Schiff Base Ligand C Metal Complex Formation (Chelation) L->C M Transition Metal Ion (e.g., Cu2+, Zn2+) M->C P Reduced Metal Polarity & Electron Delocalization C->P Tweedy's Theory O Overton's Concept: Increased Lipophilicity P->O W Enhanced Cell Membrane Penetration O->W T Intracellular Target Binding (Enzyme/DNA Inhibition) W->T D Bacterial Cell Death T->D

Fig 1. Antimicrobial mechanism of 3-AHB metal complexes via Chelation Theory and Overton's Concept.

Experimental Design: Causality & Self-Validation

  • Why Broth Microdilution? Standardized by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines , BMD provides quantitative Minimum Inhibitory Concentration (MIC) values, which are critical for establishing Structure-Activity Relationships (SAR) across different 3-AHB derivatives.

  • Why Cation-Adjusted Mueller-Hinton Broth (CAMHB)? CAMHB contains standardized concentrations of calcium and magnesium. Variations in divalent cations can artificially alter bacterial outer membrane permeability and interfere with the chelation dynamics of the 3-AHB derivatives, leading to irreproducible MICs.

  • Why strict DMSO limits? 3-AHB Schiff bases are practically insoluble in water, necessitating Dimethyl sulfoxide (DMSO) as a vehicle. However, DMSO concentrations >1% (v/v) can induce solvent toxicity in bacteria. Our protocol strictly caps final DMSO at 1% .

  • Why Resazurin? 3-AHB metal complexes often precipitate out of solution or impart strong intrinsic colors (e.g., deep green for Cu(II), yellow for Zn(II)) to the broth. This renders standard optical density (OD) readings unreliable. Resazurin (a redox indicator) bypasses this by providing a clear colorimetric shift (Blue = Dead, Pink = Alive) based purely on bacterial metabolic activity.

Materials & Reagents

  • Bacterial Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB), Tryptic Soy Agar (TSA) plates.

  • Chemicals: 3-AHB derivatives, DMSO (Cell-culture grade, ≥99.9% ), Resazurin sodium salt ( 0.015% w/v in sterile Milli-Q water), Ciprofloxacin (Positive control).

  • Consumables: Sterile 96-well clear-bottom microtiter plates, multichannel pipettes.

Detailed Step-by-Step Methodologies

Protocol A: Compound Solubilization & Dilution

Self-Validation Check: Proper solubilization is critical. Any undissolved particulate will result in artificially high MIC values.

  • Weigh exactly 2.0 mg of the synthesized 3-AHB derivative.

  • Dissolve in of 100% DMSO to create a master stock. Vortex vigorously until completely clear.

  • Dilute the master stock 1:50 in CAMHB to create a working solution. Crucial: This working solution now contains 2% DMSO. When mixed 1:1 with the bacterial inoculum in the assay plate, the maximum final concentration will be with 1% DMSO.

Protocol B: Inoculum Preparation
  • Pick 3–5 morphologically identical colonies from an overnight TSA plate.

  • Suspend the colonies in 5 mL of sterile saline ( 0.85% NaCl ).

  • Adjust the turbidity using a densitometer to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL ).

  • Dilute this suspension 1:150 in CAMHB to achieve a starting inoculum of 1×106 CFU/mL .

Protocol C: Resazurin-Assisted Broth Microdilution Assay
  • Plate Layout: Dispense of CAMHB into wells 2 through 12 of a 96-well plate.

  • Compound Addition: Add of the working solution to well 1.

  • Serial Dilution: Transfer from well 1 to well 2. Mix thoroughly by pipetting up and down 5 times. Continue this two-fold serial dilution up to well 10. Discard from well 10. (Concentration range in wells 1–10: down to ).

  • Control Setup:

    • Well 11 (Growth Control): Add of CAMHB containing 2% DMSO.

    • Well 12 (Sterility Control): Add of CAMHB.

  • Inoculation: Add of the diluted bacterial inoculum ( 1×106 CFU/mL ) to wells 1 through 11. The final well volume is , and the final bacterial concentration is 5×105 CFU/mL .

  • Incubation: Seal the plate with a breathable membrane and incubate at 37∘C for 16–20 hours.

  • Resazurin Addition: Add of the 0.015% resazurin solution to all wells. Incubate in the dark for an additional 2–4 hours.

  • Endpoint Readout: Determine the MIC visually. The MIC is the lowest concentration well that remains distinctly blue (indicating an absence of viable, metabolizing bacteria). A color shift to pink indicates bacterial survival and reduction of resazurin to resorufin.

Workflow S1 1. Compound Preparation (Stock in 100% DMSO) S2 2. Serial Dilution in CAMHB (Max 1% Final DMSO) S1->S2 S4 4. Inoculation (5 x 10^5 CFU/mL final) S2->S4 S3 3. Inoculum Preparation (0.5 McFarland Standard) S3->S4 S5 5. Incubation (37°C for 16-20 hours) S4->S5 S6 6. Resazurin Addition (Viability Indicator) S5->S6 S7 7. MIC Determination (Blue = Inhibited, Pink = Viable) S6->S7

Fig 2. Step-by-step workflow for the Resazurin-Assisted Broth Microdilution MIC Assay.

Data Presentation & Interpretation

A well-executed assay will yield data that validates the mechanistic grounding discussed in Section 1. Below is a representative data table demonstrating the expected structure-activity relationship: the free 3-AHB Schiff base ligand exhibits moderate activity, whereas its transition metal complexes exhibit exponentially higher potency.

Table 1: Representative MIC Values for 3-AHB Derivatives

Compound TestedS. aureus (ATCC 29213) MIC ( μg/mL )E. coli (ATCC 25922) MIC ( μg/mL )Mechanistic Interpretation
3-AHB Ligand ( L ) 62.5125.0Baseline lipophilicity limits membrane penetration.
Cu(II)- L2​ Complex 7.8115.6Chelation drastically increases lipophilicity (Overton's Concept).
Zn(II)- L2​ Complex 15.631.2Enhanced potency, though slightly less effective than Cu(II).
Ciprofloxacin (Control) 0.250.015Validates strain susceptibility profiles.

Note: Gram-negative bacteria (e.g., E. coli) typically exhibit higher MIC values due to the protective outer lipopolysaccharide (LPS) membrane, which acts as an additional permeability barrier against bulky metal complexes.

References

  • Sinhapitiya, P., & Tennakoon, S. (2026). Schiff base metal complexes as emerging therapeutics against antimicrobial-resistant skin pathogens. ADMET and DMPK, 14, 3214.[Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[Link]

Method

Application Note: Green Synthesis Protocols for 3-Acetyl-2-hydroxybenzaldehyde Condensation Products

Introduction & Mechanistic Rationale 3-Acetyl-2-hydroxybenzaldehyde (also known as 3-formyl-2-hydroxyacetophenone) is a highly versatile bifunctional building block. Structurally, it features a highly reactive formyl gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

3-Acetyl-2-hydroxybenzaldehyde (also known as 3-formyl-2-hydroxyacetophenone) is a highly versatile bifunctional building block. Structurally, it features a highly reactive formyl group (aldehyde) and a less reactive acetyl group (ketone) flanking a central phenolic hydroxyl. This unique motif allows for the selective synthesis of mono- or bis-condensation products such as Schiff bases, oximes, and hydrazones, which are privileged scaffolds in drug development and coordination chemistry[1].

The chemoselectivity of 3-acetyl-2-hydroxybenzaldehyde is governed by the differential electrophilicity of its two carbonyl centers:

  • The Formyl Carbon (C1): Highly electrophilic and lacking steric bulk, making it the kinetically favored site for nucleophilic attack by primary amines.

  • The Acetyl Carbon (C3): Less electrophilic due to the inductive electron-donating effect of the methyl group, and more sterically hindered.

Consequently, stoichiometric control (1:1 ratio) under mild microwave conditions yields the mono-Schiff base exclusively at the formyl position[3]. Forcing conditions (1:2 ratio and prolonged mechanochemical grinding) are required to condense the acetyl group and yield the bis-Schiff base.

Mechanism A 3-Acetyl-2-hydroxybenzaldehyde (Bifunctional Precursor) B Primary Amine (1 eq) Nucleophilic Attack A->B C Kinetically Favored Formyl Condensation B->C Mild Energy D Mono-Schiff Base (Aldimine) C->D -H2O E Primary Amine (Excess) + Forcing Conditions D->E F Thermodynamically Driven Acetyl Condensation E->F High Energy G Bis-Schiff Base (Aldimine + Ketimine) F->G -H2O

Chemoselective condensation pathway of 3-acetyl-2-hydroxybenzaldehyde.

Experimental Protocols

Protocol A: Microwave-Assisted Solvent-Free Synthesis (Mono-Schiff Base)

Causality: Microwave irradiation provides rapid, uniform dielectric heating. By omitting the bulk solvent, the localized concentration of reactants is maximized, which drives the equilibrium forward[4]. A catalytic amount of weak acid (e.g., glacial acetic acid) protonates the carbonyl oxygen, increasing its electrophilicity without causing amine degradation[5].

Step-by-Step Methodology:

  • Preparation: Weigh 1.0 mmol of 3-acetyl-2-hydroxybenzaldehyde and 1.0 mmol of the desired primary aromatic or aliphatic amine.

  • Mixing: Transfer the reagents into a 10 mL borosilicate microwave reactor tube. Add 2-3 drops of glacial acetic acid (or a green alternative like fruit juice/glucose solution) to act as a proton donor[5].

  • Irradiation: Place the tube in a dedicated microwave synthesizer. Irradiate at 150–250 W, maintaining a temperature of 80–90 °C for 3–5 minutes[2].

  • Monitoring: Remove the vessel and allow it to cool. Monitor reaction completion via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Add 5 mL of ice-cold distilled water to the tube to precipitate the product. Filter under vacuum, wash with cold water, and recrystallize from a minimal amount of warm ethanol.

Protocol B: Mechanochemical Grinding Synthesis (Bis-Schiff Base)

Causality: Mechanochemistry utilizes mechanical force (friction and shear) to drive chemical transformations. It is particularly effective for forming the more challenging ketimine (at the acetyl group) because the localized pressure and heat generated at the particle interfaces overcome the activation energy barrier without the need for external heating or bulk solvents[3].

Step-by-Step Methodology:

  • Preparation: Weigh 1.0 mmol of 3-acetyl-2-hydroxybenzaldehyde and 2.2 mmol of the primary amine (slight excess to drive the bis-condensation).

  • Grinding: Transfer the solid reagents into an agate mortar. If the amine is liquid, add 0.5 g of anhydrous sodium sulfate as a grinding auxiliary and desiccant to absorb the water of condensation.

  • Activation: Grind vigorously with the pestle for 10–15 minutes. The mixture will typically transition through a melt or paste phase as water is released, eventually forming a dry powder.

  • Isolation: Extract the powder with 10 mL of warm ethanol, filter to remove any grinding auxiliary, and concentrate the filtrate. Recrystallize to obtain the pure bis-Schiff base.

Workflow Start Reagent Preparation (Precursor + Amine) Decision Target Product? Start->Decision MW Microwave Protocol 1:1 Ratio | Acid Catalyst 150-250W, 3-5 mins Decision->MW Mono-Schiff Mech Mechanochemical Protocol 1:2.2 Ratio | Agate Mortar 10-15 mins Grinding Decision->Mech Bis-Schiff Precip Ice-Water Precipitation MW->Precip Extract Ethanol Extraction Mech->Extract Purify Recrystallization & Drying Precip->Purify Extract->Purify Char Characterization (NMR, IR, LC-MS) Purify->Char

Workflow for Microwave-Assisted vs. Mechanochemical synthesis.

Quantitative Data & Method Comparison

The advantages of green synthetic routes over conventional reflux are summarized below. Data represents average metrics compiled from validated green synthesis literature for salicylaldehyde derivatives[4],[5].

MetricConventional RefluxMicrowave-AssistedMechanochemical
Reaction Time 4 – 12 hours3 – 5 minutes10 – 15 minutes
Solvent Used Ethanol / Toluene (10-50 mL)None (or drops of green catalyst)None
Energy Consumption High (Continuous heating)Low (Short burst)Very Low (Manual/Mill)
Average Yield 65% – 75%88% – 96%85% – 92%
E-Factor (Waste/Product) > 25< 2< 1
Target Selectivity Poor (Mixed mono/bis)High (Mono-selective)High (Bis-selective)

Analytical Characterization & Troubleshooting (Self-Validating Systems)

To ensure the integrity of the synthesis, researchers must track specific spectroscopic markers to validate the success of the condensation:

  • FT-IR Spectroscopy: The disappearance of the highly conjugated formyl C=O stretch (~1660 cm⁻¹) and the appearance of a strong azomethine C=N stretch (~1610–1630 cm⁻¹) confirm mono-condensation[2]. For bis-condensation, the acetyl C=O stretch (~1680 cm⁻¹) must also disappear.

  • ¹H-NMR Spectroscopy: The formyl proton singlet (~9.8–10.2 ppm) will vanish, replaced by an imine proton singlet (~8.5–8.8 ppm). The phenolic -OH proton typically shifts downfield (>12.0 ppm) due to strong intramolecular hydrogen bonding with the newly formed imine nitrogen.

Troubleshooting Insight: If the reaction yields a sticky paste instead of a precipitate during microwave synthesis, it indicates incomplete condensation or trapped water reversing the equilibrium. Solution: Increase irradiation time by 1 minute or add a micro-spatula of anhydrous MgSO₄ to the reaction tube prior to heating to sequester water dynamically.

References

1.[2] Title: Green Synthesis of Salicylaldehyde Derivative Schiff Base Metal Complexes Using Microwave Irradiation: Characterisation & Antimicrobial Studies Source: ikm.org.my URL:[Link]

2.[3] Title: Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach Source: sphinxsai.com URL: [Link]

3.[4] Title: Green Synthesis of New Amino Acid Schiff Bases and Their Biological Activities Source: semanticscholar.org URL: [Link]

4.[5] Title: Green synthesis of Schiff bases: a review study Source: scispace.com URL:[Link]

5.[1] Title: Synthesis of 3-Acetyl-2-hydroxybenzaldehyde Oxime by Fries Rearrangement Source: chinareagent.com.cn URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Multi-Component Reactions Involving 3-Acetyl-2-hydroxybenzaldehyde

These application notes provide researchers, scientists, and drug development professionals with a detailed guide to leveraging 3-acetyl-2-hydroxybenzaldehyde in multi-component reactions (MCRs). This unique starting mat...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide researchers, scientists, and drug development professionals with a detailed guide to leveraging 3-acetyl-2-hydroxybenzaldehyde in multi-component reactions (MCRs). This unique starting material, possessing three distinct reactive sites—a phenolic hydroxyl group, an aldehyde, and an acetyl moiety—offers a gateway to a diverse range of complex heterocyclic scaffolds. This guide emphasizes the causality behind experimental choices, provides validated protocols, and is grounded in authoritative scientific literature.

The Strategic Advantage of 3-Acetyl-2-hydroxybenzaldehyde in MCRs

Multi-component reactions, which combine three or more reactants in a single synthetic operation, are powerful tools for building molecular complexity with high atom economy and efficiency.[1][2] 3-Acetyl-2-hydroxybenzaldehyde is an exceptional substrate for MCRs due to its inherent functionalities:

  • The Aldehyde Group: Serves as the primary electrophilic site for initial condensation reactions, such as the Knoevenagel or imine formation, which kickstarts many MCR cascades.

  • The Phenolic Hydroxyl Group: Can act as an intramolecular nucleophile, facilitating cyclization steps to form oxygen-containing heterocycles like chromenes. Its acidity can also influence the catalytic cycle.

  • The Acetyl Group: While often a spectator, the methyl group's protons are weakly acidic and can potentially participate in reactions like aldol condensations under specific basic conditions. Its steric and electronic presence also influences the reactivity of the adjacent hydroxyl group and the aromatic ring.

This trifunctional nature allows for the construction of diverse molecular architectures, making it a valuable building block in medicinal chemistry and materials science.

Synthesis of Pyrano[3,2-c]chromene Derivatives

One of the most robust MCRs involving salicylaldehyde derivatives is the synthesis of pyrano[3,2-c]chromenes. This reaction typically involves an aromatic aldehyde, an active methylene compound (like malononitrile), and a C-H acid (like 4-hydroxycoumarin). The resulting scaffolds are of significant pharmacological interest, exhibiting activities such as anticoagulant, anticancer, and antimicrobial properties.[1][3]

Scientific Rationale & Mechanism

This transformation is a domino reaction that proceeds through a sequence of well-established steps. The choice of a basic catalyst is crucial for the initial condensation.

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between 3-acetyl-2-hydroxybenzaldehyde and malononitrile. The base deprotonates the highly acidic methylene group of malononitrile, which then attacks the aldehyde carbonyl. Subsequent dehydration yields a reactive Knoevenagel adduct (an electron-deficient alkene).

  • Michael Addition: The 4-hydroxycoumarin, existing in tautomeric equilibrium, acts as a nucleophile. A base-catalyzed Michael addition of the enolic 4-hydroxycoumarin to the Knoevenagel adduct forms a new carbon-carbon bond.

  • Intramolecular Cyclization: The final step is an intramolecular O-cyclization, where the phenolic hydroxyl group of the original aldehyde attacks one of the nitrile groups, followed by tautomerization to yield the stable, final pyrano[3,2-c]chromene product.

G cluster_0 Reaction Mechanism A Aldehyde + Malononitrile B Knoevenagel Condensation (Base-Catalyzed) A->B Step 1 C Knoevenagel Adduct (Activated Alkene) B->C E Michael Addition C->E D 4-Hydroxycoumarin (Nucleophile) D->E Step 2 F Michael Adduct Intermediate E->F G Intramolecular O-Cyclization F->G Step 3 H Final Product (Pyrano[3,2-c]chromene) G->H

Caption: Domino reaction mechanism for pyrano[3,2-c]chromene synthesis.

Experimental Protocol: DABCO-Catalyzed Solvent-Free Synthesis

This protocol is adapted from a general method for aromatic aldehydes and offers high efficiency and adherence to green chemistry principles by avoiding bulk solvents.[1] 1,4-Diazabicyclo[2.2.2]octane (DABCO) is an effective, non-volatile, and recyclable basic catalyst.

Materials

  • 3-Acetyl-2-hydroxybenzaldehyde (1.0 mmol, 178.18 mg)

  • Malononitrile (1.2 mmol, 79.27 mg)

  • 4-Hydroxycoumarin (1.0 mmol, 162.14 mg)

  • DABCO (5 mol%, 0.05 mmol, 5.6 mg)

  • Ethanol (for recrystallization)

  • Distilled water

Procedure

  • Combine 3-acetyl-2-hydroxybenzaldehyde (1.0 mmol), malononitrile (1.2 mmol), 4-hydroxycoumarin (1.0 mmol), and DABCO (5 mol%) in a 10 mL round-bottom flask.

  • Thoroughly mix the solids using a spatula.

  • Heat the reaction mixture in a preheated water bath or oil bath at 100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane 3:7). The reaction is typically complete within 15-30 minutes.

  • Upon completion, cool the reaction mixture to room temperature. A solid mass should form.

  • Wash the solid product with hot distilled water (2 x 10 mL) to remove the catalyst and any unreacted starting materials.

  • Dry the crude product.

  • Recrystallize the solid from hot ethanol to afford the pure 2-amino-4-(3-acetyl-2-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile.

Self-Validation & Insights

  • Why solvent-free? This approach maximizes reactant concentration, often leading to faster reaction rates and simpler work-up. It is also environmentally benign.[1]

  • Excess Malononitrile: A slight excess of malononitrile (1.2 eq) is used to ensure the complete consumption of the aldehyde, which can be more difficult to remove during purification.

  • Catalyst Choice: DABCO is a hindered amine base, which minimizes side reactions compared to stronger, unhindered bases like piperidine that could potentially react with the acetyl group. Its low percentage loading (5 mol%) highlights its catalytic efficiency.

G Start Start Step1 1. Mix Reactants: - Aldehyde (1 mmol) - Malononitrile (1.2 mmol) - 4-Hydroxycoumarin (1 mmol) - DABCO (5 mol%) Start->Step1 Step2 2. Heat Mixture: 100°C (Water Bath) Step1->Step2 Step3 3. Monitor by TLC Step2->Step3 Step4 4. Cool to RT Step3->Step4 Step5 5. Wash with Hot H₂O Step4->Step5 Step6 6. Recrystallize (Ethanol) Step5->Step6 End Pure Product Step6->End

Caption: Experimental workflow for pyrano[3,2-c]chromene synthesis.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR that produces 1,4-dihydropyridines (DHPs), a scaffold found in numerous pharmaceuticals, most notably as calcium channel blockers.[4][5][6] The reaction condenses an aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source (e.g., ammonia or ammonium acetate).[7][8]

Scientific Rationale & Mechanism

The Hantzsch reaction mechanism is a convergence of two pathways that ultimately lead to the final cyclized product.[4][9]

  • Enamine Formation: One equivalent of ethyl acetoacetate reacts with ammonia (generated in situ from ammonium acetate) to form a β-enamino ester. This is a standard condensation reaction.

  • Knoevenagel Condensation: A second equivalent of ethyl acetoacetate undergoes a Knoevenagel condensation with 3-acetyl-2-hydroxybenzaldehyde to form an α,β-unsaturated carbonyl compound.

  • Michael Addition & Cyclization: The enamine from step 1 acts as a nucleophile and adds to the α,β-unsaturated system from step 2 via a Michael addition. This is followed by an intramolecular condensation and dehydration to form the 1,4-dihydropyridine ring.[4]

The presence of the ortho-hydroxy and meta-acetyl groups on the benzaldehyde can influence the reaction rate and yield due to steric and electronic effects.[4]

Experimental Protocol: One-Pot Guanidine Hydrochloride Catalyzed Synthesis

This protocol utilizes guanidine hydrochloride as an efficient organocatalyst, which can improve reaction rates and yields under mild conditions.[7]

Materials

  • 3-Acetyl-2-hydroxybenzaldehyde (10.0 mmol, 1.78 g)

  • Ethyl acetoacetate (20.0 mmol, 2.60 g, 2.53 mL)

  • Ammonium acetate (10.0 mmol, 0.77 g)

  • Guanidine hydrochloride (1.0 mmol, 95.5 mg)

  • Ethanol (for crystallization)

Procedure

  • To a 100 mL round-bottom flask, add 3-acetyl-2-hydroxybenzaldehyde (10.0 mmol), ethyl acetoacetate (20.0 mmol), ammonium acetate (10.0 mmol), and guanidine hydrochloride (1.0 mmol).

  • Stir the reaction mixture at room temperature. The reaction is often exothermic.

  • Continue stirring for 2-4 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane 1:4).

  • Upon completion, a solid product will likely have precipitated. If not, reduce the solvent volume under reduced pressure to initiate crystallization.

  • Collect the crude product by filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the product from hot ethanol to yield the pure diethyl 4-(3-acetyl-2-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate as a solid (typically yellow).

Self-Validation & Insights

  • Stoichiometry: The 1:2:1 molar ratio of aldehyde, β-ketoester, and ammonia source is fundamental to the Hantzsch synthesis.[6]

  • Catalyst Role: Guanidine hydrochloride acts as a mild Brønsted acid catalyst, protonating the aldehyde carbonyl to activate it towards nucleophilic attack, thereby accelerating the Knoevenagel condensation step.

  • Room Temperature Reaction: The ability to perform this reaction at room temperature is a significant advantage, reducing energy consumption and minimizing the formation of degradation byproducts.[7]

Data Presentation: Expected Product Variations

The versatility of MCRs allows for the rapid generation of compound libraries. By varying the components, a range of derivatives can be synthesized.

Aldehyde Componentβ-Dicarbonyl ComponentNitrogen SourceExpected Product Scaffold
3-Acetyl-2-hydroxybenzaldehydeEthyl AcetoacetateAmmonium Acetate1,4-Dihydropyridine
3-Acetyl-2-hydroxybenzaldehydeMalononitrile-2-Amino-4H-chromene
3-Acetyl-2-hydroxybenzaldehydeDimedone-Tetrahydro-4H-chromene
3-Acetyl-2-hydroxybenzaldehydeBarbituric AcidMalononitrilePyrano[2,3-d]pyrimidine

References

  • Al-Mulla, A. (2017). ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. Journal of the Chilean Chemical Society. Available at: [Link]

  • Dekhande, S. et al. (2011). Solvent-Free Green and Efficient One-Pot Synthesis of Dihydropyrano[3,2-c]chromene Derivatives. E-Journal of Chemistry. Available at: [Link]

  • Appna, N. R. et al. (2017). One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. Der Pharma Chemica. Available at: [Link]

  • Gouda, M. A. et al. (2014). Electrocatalytic multicomponent assembling of aldehydes, 4-hydroxycoumarin and malononitrile: An efficient approach to 2-amino-5-oxo-4,5-dihydropyrano(3,2-c)chromene-3-carbonitrile derivatives. Comptes Rendus Chimie. Available at: [Link]

  • Hassanabadi, A. et al. (2013). An Efficient Method for the One-pot, Three-Component Synthesis of 3,4-Dihydropyrano[c]chromenes Catalyzed by Nano Al2O3. Oriental Journal of Chemistry. Available at: [Link]

  • Encyclopedia.pub (2022). Synthesis of Pyran Derivatives. Available at: [Link]

  • Semantic Scholar (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Available at: [Link]

  • Semantic Scholar (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Available at: [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]

  • ResearchGate (2023). Suggested mechanism for the synthesis of pyrano[3,2-b]pyran catalyzed by Si–Mg–FA. Available at: [Link]

  • Preprints.org (2024). Recent Review of One-Pot Synthesis of Heterocyclic Compounds Utilizing Green Catalysts. Available at: [Link]

  • ResearchGate (2016). Synthesis of Hydroxybenzaldehyde Derivatives Containing an Isoxazole Heteroring. Available at: [Link]

  • Royal Society of Chemistry (2014). Green Chemistry. Available at: [Link]

  • Al-Warhi, T. et al. (2024). Facile one-pot synthesis and in silico study of new heterocyclic scaffolds with 4-pyridyl moiety: Mechanistic insights and X-ray crystallographic elucidation. Heliyon. Available at: [Link]

  • Organic Chemistry Portal. 2,3-Dihydropyridine synthesis. Available at: [Link]

  • OICC Press (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Available at: [Link]

  • ResearchGate (2012). Three-Component Reaction between 3-Hydroxy-2-Naphthoic Acid, Aromatic Aldehydes and Acetonitrile in the Presence of Chlorosulfonic Acid: Synthesis of 4-(Acetylaminoarylmethyl). Available at: [Link]

  • De Gruyter (2012). One-pot Synthesis of 3-Aryl-substituted 1-Hydroxy-2-acylindolizines. Available at: [Link]

  • Frontiers (2022). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Available at: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]

  • Ghorbani-Vaghei, R. et al. (2013). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Organic Syntheses. Benzaldehyde, m-hydroxy. Available at: [Link]

  • Li, W. et al. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. Available at: [Link]

  • European Patent Office. (1983). Process for the preparation of hydroxybenzaldehydes. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reflux Conditions for 3-Acetyl-2-hydroxybenzaldehyde Condensation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3-acetyl-2-hydroxybenzaldehyde (3-acetylsalicylaldehyde) in condensation reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3-acetyl-2-hydroxybenzaldehyde (3-acetylsalicylaldehyde) in condensation reactions, primarily Schiff base (imine) formation.

Working with this specific precursor presents a unique chemoselectivity challenge: the molecule possesses two distinct electrophilic carbonyl centers—an aldehyde and a ketone (acetyl group). Achieving high-yield, chemoselective condensation requires precise control over thermodynamics, solvent kinetics, and moisture management.

Core Principles of Chemoselective Condensation

To successfully synthesize a mono-imine without triggering over-condensation, you must exploit the electronic and steric differences between the two carbonyl groups. The aldehyde carbon is highly electrophilic and sterically accessible, making it kinetically favored for nucleophilic attack by primary amines. Conversely, the acetyl group is sterically hindered by its methyl substituent and electronically deactivated by electron donation, requiring higher activation energy to react.

The goal of optimizing your reflux conditions is to provide exactly enough thermal energy to drive the aldehyde condensation to completion while remaining below the activation threshold of the acetyl group. Furthermore, because condensation is an equilibrium process releasing water, meticulous moisture management is required to prevent product reversion[1].

Optimization of Reflux Parameters

The table below summarizes the quantitative and qualitative effects of various reflux parameters on chemoselectivity and yield.

ParameterConditionEffect on Chemoselectivity (Mono vs. Bis)Overall YieldRecommendation
Solvent Methanol (bp 65°C)High (strongly favors mono-imine)60–70%Good for highly reactive amines; limits over-condensation but suffers from lower yields due to equilibrium limits.
Solvent Ethanol (bp 78°C)Optimal (favors mono-imine)85–95%Standard choice; perfectly balances kinetic control, solubility, and thermal energy[2].
Solvent Toluene (bp 110°C)Poor (promotes bis-imine)>90% (Mixed)Avoid unless synthesizing bis-imines. The high temperature overcomes the acetyl group's activation barrier.
Desiccant Molecular Sieves (3Å)Maintains chemoselectivityHighHighly recommended. Gently drives equilibrium forward without requiring excessive heat[3].
Desiccant Dean-Stark TrapDecreases chemoselectivityHighUse with caution. Requires higher-boiling azeotropic solvents (like toluene), which ruins mono-selectivity.
Catalyst Glacial Acetic AcidAccelerates both pathwaysVariableUse strictly in catalytic amounts (1-2 drops). Excess acid protonates the acetyl group, promoting unwanted reactions.

Standard Operating Procedure: Chemoselective Mono-Imine Synthesis

This self-validating protocol is designed to maximize mono-imine yield while preventing hydrolysis and bis-imine formation.

Step 1: Reagent Preparation In an oven-dried 100 mL round-bottom flask, dissolve 10.0 mmol of 3-acetyl-2-hydroxybenzaldehyde in 25 mL of anhydrous ethanol. Ensure the solvent is strictly anhydrous to prevent premature equilibrium stalling.

Step 2: Amine Addition Slowly add 10.0 mmol (1.0 equiv) of the primary amine dropwise while stirring at room temperature[2].

Step 3: Catalysis & In-Situ Desiccation Add 1–2 drops of glacial acetic acid to mildly activate the aldehyde carbonyl. Immediately add 1.0 g of activated 3Å molecular sieves directly to the reaction mixture. Causality note: Sieves sequester the water byproduct at 78°C, driving the reaction via Le Chatelier's Principle without needing the 110°C heat required for a Dean-Stark trap.

Step 4: Controlled Reflux Attach a reflux condenser and heat the mixture to 75–80 °C using an oil bath. Maintain mild reflux for 2 to 4 hours. Validation step: Monitor the reaction via TLC (Hexane:EtOAc 7:3) every 30 minutes. Stop the reflux immediately once the aldehyde starting material spot is consumed to prevent the acetyl group from reacting.

Step 5: Direct Crystallization (Non-Aqueous Workup) Remove the flask from heat and carefully decant the liquid from the molecular sieves into a clean Erlenmeyer flask. Allow the solution to cool to room temperature, then transfer it to an ice bath (0–5 °C) for 1 hour to induce crystallization.

Step 6: Isolation Filter the resulting precipitate via vacuum filtration. Wash the solid with cold ethanol and diethyl ether. Dry under a vacuum desiccator overnight. Critical: Do not perform an aqueous extraction, as this will induce rapid hydrolysis of the imine bond[1].

Reaction Pathway Visualization

The following diagram illustrates the thermodynamic and kinetic pathways governing this reaction.

Chemoselectivity Start 3-Acetyl-2-hydroxybenzaldehyde + Primary Amine (1 equiv) Hemiaminal Hemiaminal Intermediate (Kinetic Formation) Start->Hemiaminal Mild Reflux (EtOH) Cat. AcOH MonoImine Mono-Imine (Target) Aldehyde Condensation Only Hemiaminal->MonoImine -H2O (Mol. Sieves) Thermodynamic Sink BisImine Bis-Imine (Side Product) Aldehyde + Acetyl Condensation MonoImine->BisImine Harsh Reflux (Toluene) Excess Amine / High T Hydrolysis Hydrolyzed Precursors (Reversion) MonoImine->Hydrolysis Aqueous Workup (Water Effect)

Pathways of chemoselective mono-imine formation, bis-imine over-condensation, and hydrolysis.

Troubleshooting & FAQs

Q1: Why am I observing a mixture of products on my TLC plate instead of a single spot? A: You are likely experiencing over-condensation due to excessive thermal energy. 3-acetyl-2-hydroxybenzaldehyde has two electrophilic centers. While the aldehyde is kinetically favored, the acetyl (ketone) group will react if the reflux temperature is too high or the reaction is left running too long. If you are using toluene (bp 110°C), the thermal energy easily overcomes the acetyl group's activation barrier. Solution: Switch to ethanol (bp 78°C) and strictly limit your reflux time to 2–4 hours, checking TLC every 30 minutes.

Q2: My Schiff base product seems to disappear or revert to starting materials during workup. What is happening? A: You are encountering the "water effect"[1]. Schiff bases are highly susceptible to nucleophilic attack by water at the azomethine carbon, leading to hydrolysis. If you are performing a traditional aqueous extraction (e.g., washing with water or brine), the imine bond is hydrolyzing back into the aldehyde and amine. Solution: Avoid aqueous workups entirely. Isolate your product via direct crystallization from the ethanolic reaction mixture by cooling it in an ice bath[2].

Q3: Even with extended reflux, my yield plateaus around 50-60%. How can I drive the reaction to completion without causing over-condensation? A: Condensation is an equilibrium process. If the water byproduct is not removed, the forward reaction stalls. However, using a Dean-Stark trap requires high-boiling solvents like toluene, which ruins your chemoselectivity (see Q1). Solution: Add activated 3Å molecular sieves directly to your ethanol reflux[3]. The sieves will gently sequester the water, driving the equilibrium forward without requiring the harsh temperatures that promote unwanted acetyl condensation.

Q4: Can I use a stronger acid catalyst to speed up the reaction? A: It is not recommended. Strong acids (like p-TsOH or HCl) or excessive amounts of glacial acetic acid will heavily protonate both the aldehyde and the acetyl group. This artificially increases the electrophilicity of the acetyl carbon, destroying your chemoselectivity and leading to bis-imine formation. Stick to 1-2 drops of glacial acetic acid.

References

  • Bakalorz, K., et al. "Unprecedented Water Effect as a Key Element in Salicyl-Glycine Schiff Base Synthesis." Molecules, 2020. URL:[Link][1]

  • Hernández-García, F., et al. "Salophen-Type Ni(II) Schiff Base Complexes Derived from Naphthalene Aldehydes and Their Application as Catalysts for the Methanol Electro-Oxidation Reaction." Organics, 2026. URL:[Link][2]

Sources

Optimization

resolving NMR peak overlaps in 3-acetyl-2-hydroxybenzaldehyde spectra

Resolving Peak Overlap in ¹H NMR Spectra: A Troubleshooting Guide Welcome to the technical support center for resolving common NMR spectroscopy challenges. This guide, designed for researchers, chemists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Peak Overlap in ¹H NMR Spectra: A Troubleshooting Guide

Welcome to the technical support center for resolving common NMR spectroscopy challenges. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting for peak overlap issues encountered in the ¹H NMR spectrum of 3-acetyl-2-hydroxybenzaldehyde. As Senior Application Scientists, we offer solutions grounded in mechanistic principles and field-proven experimental protocols.

The Challenge: Understanding the Spectrum of 3-Acetyl-2-hydroxybenzaldehyde

3-Acetyl-2-hydroxybenzaldehyde presents a unique NMR challenge. Its structure contains an aldehyde proton (-CHO), a phenolic hydroxyl proton (-OH), an acetyl methyl group (-CH₃), and three distinct aromatic protons on a substituted ring. Strong intramolecular hydrogen bonding between the 2-hydroxy group and the adjacent aldehyde carbonyl significantly influences the chemical shifts of both the -OH and aldehyde protons, often shifting them far downfield.

The primary difficulty arises in the aromatic region (typically δ 6.9-8.0 ppm). The three aromatic protons (H-4, H-5, and H-6) form a complex, second-order spin system. Their signals are often multiplets with close chemical shifts, leading to significant overlap that complicates assignment and structural confirmation, especially on spectrometers with lower field strengths.

Caption: Structure of 3-acetyl-2-hydroxybenzaldehyde with key protons labeled.
Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues and provides first-line solutions that are quick to implement.

Question 1: My aromatic signals are crowded into a single unresolved multiplet. What is the quickest way to try and resolve them?

Answer: The fastest approach is to change the NMR solvent. Solute-solvent interactions can alter the electronic environment around the protons, inducing differential shifts that may resolve the overlap.[1]

  • Causality: Aromatic solvents like benzene-d₆ or pyridine-d₅ often produce the most significant changes due to the Aromatic Solvent Induced Shift (ASIS) effect.[2] The planar solvent molecules associate with the solute, creating specific shielding and deshielding zones that can spread out the proton signals. For instance, protons located above the face of the benzene ring will be shielded (shifted upfield), while those near the edge will be deshielded (shifted downfield).

  • Recommendation: Re-run the ¹H NMR spectrum in benzene-d₆. If the compound is not soluble, try DMSO-d₆, which has different hydrogen-bonding properties than CDCl₃ and can also alter chemical shifts.[3]

Question 2: I changed the solvent, but two of the three aromatic protons are still overlapping. What's my next step?

Answer: Varying the sample temperature is another effective method for resolving peak overlap, particularly when conformational dynamics or hydrogen bonding are involved.[4]

  • Causality: Changing the temperature can alter the strength and dynamics of the intramolecular hydrogen bond between the -OH and -CHO groups. This can subtly change the conformation of the molecule and the electronic distribution in the aromatic ring, leading to temperature-dependent chemical shifts for the ring protons.

  • Protocol: Acquire a series of ¹H spectra at different temperatures (e.g., 298 K, 308 K, 318 K, 328 K). Even a 10-20 K change can sometimes be sufficient to resolve overlapping signals. Remember to re-shim the spectrometer at each new temperature.

Question 3: The hydroxyl (-OH) proton is very broad and difficult to identify. Is this normal?

Answer: Yes, this is common. The broadness of an -OH proton signal is typically due to chemical exchange with trace amounts of water in the solvent or intermolecular hydrogen bonding. The strong intramolecular hydrogen bond in this specific molecule, however, often results in a sharper signal at a very downfield chemical shift (e.g., >11 ppm). If it is broad, it suggests exchange is still occurring.

  • Validation: To confirm the peak is the hydroxyl proton, perform a D₂O shake experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The -OH proton will exchange with deuterium (-OD), causing its signal to disappear from the ¹H spectrum.

Advanced Troubleshooting & In-Depth Protocols

If initial troubleshooting fails to provide a baseline-resolved spectrum, more advanced NMR techniques are required.

Caption: Workflow for resolving NMR peak overlap in 3-acetyl-2-hydroxybenzaldehyde.
Guide 1: Two-Dimensional (2D) NMR Spectroscopy

When 1D methods are insufficient, 2D NMR is the most definitive way to resolve overlap and assign the structure.[5][6] By spreading the signals across a second dimension, even completely overlapping protons can be distinguished.[6]

Experiment Information Provided Primary Use Case for This Molecule
¹H-¹H COSY Shows correlations between J-coupled protons (typically over 2-3 bonds).[7][8]To unambiguously identify the coupling network of the aromatic protons (H-4, H-5, H-6). A cross-peak between two signals proves they are adjacent.
¹H-¹³C HSQC Shows direct, one-bond correlations between protons and the carbons they are attached to.[9]To resolve overlapping ¹H signals by correlating them to their distinct ¹³C chemical shifts. It confirms which proton is attached to which carbon.
¹H-¹³C HMBC Shows long-range correlations (2-3 bonds) between protons and carbons.[8][10]To confirm the overall connectivity. Essential for assigning quaternary carbons and linking the acetyl and aldehyde groups to the correct positions on the aromatic ring.
  • Sample Preparation: Prepare a moderately concentrated sample (10-20 mg in 0.6 mL of deuterated solvent) to ensure good signal-to-noise in a reasonable time.

  • ¹H-¹H COSY:

    • Run a standard gradient-selected COSY (gCOSY) experiment.

    • Key Insight: Look for cross-peaks in the aromatic region. You should be able to "walk" around the ring: H-4 will show a correlation to H-5, and H-5 will show correlations to both H-4 and H-6. H-6 will correlate with H-5. This allows for definitive assignment based on connectivity.

  • ¹H-¹³C HSQC:

    • Run a standard sensitivity-enhanced, gradient-selected HSQC experiment.

    • Key Insight: Even if H-4, H-5, and H-6 overlap in the proton dimension, their attached carbons will have different ¹³C shifts. The cross-peaks will appear at unique coordinates (δ H, δ C), effectively resolving the proton overlap.

  • ¹H-¹³C HMBC:

    • Run a standard gradient-selected HMBC experiment. The long-range coupling delay (typically optimized for ~8 Hz) is crucial.

    • Key Insight: Look for these key correlations to validate the structure:

      • Aldehyde proton → C2 and C6 of the ring.

      • Acetyl methyl protons (-CH₃) → Acetyl carbonyl carbon (C=O).

      • Acetyl methyl protons (-CH₃) → C2 and C4 of the ring.

      • H-4 → C2, C6, and the acetyl carbonyl carbon.

cluster_protons ¹H Nuclei cluster_carbons ¹³C Nuclei H_Me Acetyl H₃ C_Me Acetyl CH₃ H_Me->C_Me HSQC (1J) C_CO_Ac Acetyl C=O H_Me->C_CO_Ac HMBC (2J) C3 C-3 H_Me->C3 HMBC (3J) H_Ald Aldehyde H C_CHO Aldehyde C=O H_Ald->C_CHO HMBC (2J) H4 H-4 H5 H-5 H4->H5 COSY C4 C-4 H4->C4 HSQC (1J) C6 C-6 H4->C6 HMBC (3J) H6 H-6 H5->H6 COSY C5 C-5 H5->C5 HSQC (1J) H6->C6 HSQC (1J) H6->C_CHO HMBC (3J)

Caption: Key 2D NMR correlations for structural assignment.
Guide 2: Using Lanthanide Shift Reagents (LSRs)

Before high-field magnets and 2D NMR became routine, LSRs were a primary tool for resolving peak overlap. They remain a viable option, especially when access to high-field or 2D-capable instruments is limited.[11]

  • Mechanism of Action: LSRs are paramagnetic lanthanide complexes (e.g., Eu(fod)₃) that act as weak Lewis acids.[11][12] They reversibly coordinate to Lewis basic sites in the analyte molecule—in this case, the hydroxyl oxygen and the two carbonyl oxygens. This coordination induces large "pseudocontact shifts" in the chemical shifts of nearby protons. The magnitude of the induced shift is proportional to 1/r³, where 'r' is the distance between the proton and the lanthanide ion. Protons closer to the coordination site will be shifted more dramatically, effectively spreading out the spectrum.[12]

  • Trustworthiness: The method is self-validating. As you titrate in the LSR, you can track the movement of each peak. The differential movement is what resolves the overlap.

  • Reagent Selection: Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), or Eu(fod)₃, is a common choice that typically induces downfield shifts.[12]

  • Sample Preparation: Prepare a standard NMR sample of your compound (5-10 mg in ~0.6 mL CDCl₃). Ensure the solvent is anhydrous, as water can compete for coordination to the LSR.[11]

  • Acquire Initial Spectrum: Record a standard ¹H NMR spectrum. This is your reference (0 molar equivalents of LSR).

  • Titration:

    • Prepare a stock solution of the LSR or add very small, pre-weighed amounts directly to the NMR tube.

    • Add a small aliquot (e.g., 0.1 molar equivalents) of the LSR to the sample.

    • Shake well and acquire another ¹H spectrum.

    • Repeat this process, adding successive small amounts of the LSR (e.g., 0.2, 0.3, 0.5 equivalents) and acquiring a spectrum after each addition.

  • Data Analysis:

    • Plot the chemical shift (δ) of each proton signal versus the molar ratio of [LSR]/[Substrate].

    • The signals for protons closer to the coordination sites (likely H-6, the aldehyde H, and the acetyl -CH₃) will show the steepest slopes. This differential shifting should resolve the overlap in the aromatic region.

    • Caution: Adding too much LSR can cause significant line broadening, which reduces resolution.[11] Stop the titration once sufficient resolution is achieved.

References
  • Title: Lanthanide shift reagents in nmr Source: SlideShare URL: [Link]

  • Title: 23.1: NMR Shift Reagents Source: Chemistry LibreTexts URL: [Link]

  • Title: Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids Source: Molecules URL: [Link]

  • Title: Tackling the Peak Overlap Issue in NMR Metabolomics Studies Source: Journal of Proteome Research URL: [Link]

  • Title: qNMR of mixtures: what is the best solution to signal overlap? Source: Mestrelab Research URL: [Link]

  • Title: NMR methods for the analysis of mixtures Source: RSC Publishing URL: [Link]

  • Title: A Step-By-Step Guide to 1D and 2D NMR Interpretation Source: Emery Pharma URL: [Link]

  • Title: NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR Source: Organic Chemistry Data (University of Wisconsin) URL: [Link]

  • Title: The power of NMR: in two and three dimensions Source: RSC Education URL: [Link]

  • Title: Aromatic Solvent Induced Shifts (ASIS) Source: MRI Questions URL: [Link]

  • Title: How does solvent choice effect chemical shift in NMR experiments? Source: Reddit r/chemhelp URL: [Link]

  • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis Source: ResearchGate URL: [Link]

  • Title: 7.6: Interpreting 2-D NMR Spectra Source: Chemistry LibreTexts URL: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Ligand Performance in Coordination Chemistry: 3-Acetyl-2-Hydroxybenzaldehyde vs. Salicylaldehyde

Introduction In the intricate world of coordination chemistry, the design and selection of ligands are paramount to tailoring the properties of the resulting metal complexes for specific applications, from catalysis to d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the intricate world of coordination chemistry, the design and selection of ligands are paramount to tailoring the properties of the resulting metal complexes for specific applications, from catalysis to drug development. Salicylaldehyde, a cornerstone bidentate ligand, is prized for its ability to form stable complexes with a vast array of metal ions through its ortho-hydroxyl and aldehyde functionalities.[1][2] However, the nuanced performance of these complexes can be finely tuned through substitution on the aromatic ring. This guide provides an in-depth, objective comparison between the archetypal salicylaldehyde and its derivative, 3-acetyl-2-hydroxybenzaldehyde.

The introduction of an acetyl group at the 3-position, adjacent to the aldehyde, imparts significant electronic and steric modifications. This guide will dissect these differences, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how this substitution influences coordination behavior, complex stability, and spectroscopic signatures. We will explore the fundamental principles, supported by experimental data and detailed protocols, to empower rational ligand design and selection.

Structural and Electronic Divergence: The Impact of the Acetyl Group

The fundamental difference between salicylaldehyde and 3-acetyl-2-hydroxybenzaldehyde lies in the presence of the acetyl group (-COCH₃) at the C3 position of the benzene ring. This seemingly minor addition has profound consequences for the ligand's electronic profile.

dot

Caption: Molecular structures of Salicylaldehyde and 3-Acetyl-2-hydroxybenzaldehyde.

The acetyl group is a potent electron-withdrawing group (EWG) , exerting its influence through two primary mechanisms:

  • Inductive Effect (-I): The electronegative oxygen atom of the acetyl carbonyl pulls electron density away from the aromatic ring through the sigma bond framework.

  • Resonance Effect (-M or -R): The acetyl group can delocalize the pi-electrons of the aromatic ring onto its carbonyl oxygen, further decreasing the electron density on the ring.[3]

In contrast, the hydrogen atom at the C3 position in salicylaldehyde has a negligible electronic effect. This electronic disparity is the primary driver for the differences in their coordination chemistry.

dot

Electronic_Effects cluster_Sal Salicylaldehyde cluster_AcSal 3-Acetyl-2-hydroxybenzaldehyde S_Ring Aromatic Ring (Electron Rich) S_OH Phenolic -OH (pKa ≈ 8.4) S_Ring->S_OH Weak influence S_CHO Aldehyde C=O (More Basic) S_Ring->S_CHO Weak influence A_Ring Aromatic Ring (Electron Deficient) A_OH Phenolic -OH (More Acidic, Lower pKa) A_Ring->A_OH Stabilizes phenoxide A_CHO Aldehyde C=O (Less Basic) A_Ring->A_CHO Reduces basicity A_Acetyl Acetyl Group (-I, -R) Electron-Withdrawing A_Acetyl->A_Ring Withdraws e- density

Caption: Influence of the acetyl group on the electronic properties of the ligand.

The electron-withdrawing nature of the acetyl group in 3-acetyl-2-hydroxybenzaldehyde leads to two critical consequences for coordination:

  • Increased Acidity of the Phenolic Proton: By withdrawing electron density from the ring, the acetyl group stabilizes the resulting phenoxide anion upon deprotonation. This makes the phenolic -OH group more acidic (i.e., it has a lower pKa) compared to that of salicylaldehyde.

  • Decreased Basicity of the Carbonyl Oxygen: The delocalization of electron density from the ring and towards the acetyl group reduces the electron density available on the aldehyde's carbonyl oxygen. This makes it a weaker Lewis base and thus a poorer donor to a metal center.

Comparative Analysis of Coordination Behavior and Metal Complexes

The electronic perturbations introduced by the acetyl group directly translate into tangible differences in the stability, spectroscopy, and reactivity of the resulting metal complexes.

Stability of Metal Complexes

The stability of a metal complex is quantified by its stability constant (log K). A higher log K value signifies a more stable complex.[1] The stability of salicylaldehyde-type complexes is heavily influenced by the basicity of the donor atoms.

The increased acidity of the phenolic proton in 3-acetyl-2-hydroxybenzaldehyde facilitates deprotonation and coordination to the metal ion. However, the significantly reduced basicity of the aldehyde oxygen has a more dominant and detrimental effect on the overall stability of the chelate. General studies on substituted salicylaldehyde Schiff bases have shown that electron-withdrawing substituents on the salicylaldehyde ring tend to lower the stability of the corresponding metal complexes.[1][4]

Table 1: Comparison of Expected Stability Constants (log K₁) for Metal Complexes

LigandMetal IonExpected log K₁Rationale
SalicylaldehydeCu(II)~6.5Forms stable, well-characterized complexes.[1]
3-Acetyl-2-hydroxybenzaldehydeCu(II)Lower than SalicylaldehydeThe electron-withdrawing acetyl group reduces the basicity of the carbonyl oxygen donor, leading to weaker M-O bonds and lower overall complex stability.[1][4]
SalicylaldehydeNi(II)~5.5Forms stable complexes.[1]
3-Acetyl-2-hydroxybenzaldehydeNi(II)Lower than SalicylaldehydeSimilar to the Cu(II) case, the reduced donor strength of the aldehyde oxygen weakens the metal-ligand interaction.[1][4]
Spectroscopic Properties

The electronic differences between the two ligands are clearly manifested in their spectroscopic signatures and those of their metal complexes.

1. Infrared (IR) Spectroscopy: The IR spectrum is particularly informative for monitoring the coordination of these ligands.

  • ν(C=O) (Aldehyde): In free 3-acetyl-2-hydroxybenzaldehyde, the ν(C=O) stretch of the aldehyde is expected at a higher wavenumber compared to salicylaldehyde due to the electron-withdrawing effect of the adjacent acetyl group. Upon coordination to a metal, this band typically shifts to a lower frequency, but the shift is expected to be less pronounced for the 3-acetyl derivative due to the weaker M-O (aldehyde) bond.

  • ν(C-O) (Phenolic): The phenolic C-O stretching vibration, typically observed around 1280 cm⁻¹ in free salicylaldehyde, shifts to a higher frequency upon coordination, confirming the deprotonation and bonding of the phenolic oxygen.[5] A similar, and possibly more pronounced, shift is expected for 3-acetyl-2-hydroxybenzaldehyde complexes.

  • ν(C=O) (Acetyl): The acetyl carbonyl stretch in free 3-acetyl-2-hydroxybenzaldehyde will appear as a strong band, typically around 1650-1670 cm⁻¹. This band's position may shift slightly upon complexation due to changes in the electronic environment, but it is not directly involved in coordination.

Table 2: Predicted Key IR Stretching Frequencies (cm⁻¹) and Their Shifts Upon Complexation

LigandFunctional GroupFree Ligand (Approx. cm⁻¹)Metal Complex (Predicted Shift)
SalicylaldehydeAldehyde C=O~1665Significant shift to lower frequency
Phenolic C-O~1280Shift to higher frequency
3-Acetyl-2-hydroxybenzaldehydeAldehyde C=O>1665Smaller shift to lower frequency
Acetyl C=O~1650-1670Minimal shift
Phenolic C-O~1280-1300Shift to higher frequency

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides clear evidence of ligand structure and complex formation.

  • -OH Proton: In the free ligands, the phenolic proton signal is typically broad and appears at a downfield chemical shift (δ > 10 ppm) due to intramolecular hydrogen bonding.[6] In 3-acetyl-2-hydroxybenzaldehyde, this peak may be even further downfield due to the enhanced acidity. Upon complexation with diamagnetic metals (like Zn(II) or Cd(II)), this signal disappears, confirming deprotonation.

  • -CHO Proton: The aldehyde proton signal (δ ≈ 9.8 ppm) will also be present in the free ligands.[6] Its chemical shift may be slightly altered upon complexation.

Implications for Schiff Base Formation and Applications

Both salicylaldehyde and 3-acetyl-2-hydroxybenzaldehyde are common precursors for Schiff base ligands, formed by condensation with primary amines.[2][7] The presence of the acetyl group can influence both the synthesis of these Schiff bases and the properties of their subsequent metal complexes.

  • Reactivity: The aldehyde in 3-acetyl-2-hydroxybenzaldehyde may be slightly less reactive towards nucleophilic attack by an amine due to the electron-withdrawing effect of the acetyl group. This might necessitate slightly harsher reaction conditions for Schiff base formation.

  • Complex Properties: The electronic effects of the acetyl group are transmitted through the Schiff base framework. Metal complexes of Schiff bases derived from 3-acetyl-2-hydroxybenzaldehyde are expected to be less stable than their salicylaldehyde-based counterparts. However, this modified electronic structure can be advantageous. For instance, the redox potential of the metal center can be tuned, which is critical in designing catalysts for redox reactions. Furthermore, altered lipophilicity and electronic properties can impact the biological activity of the complexes, a key consideration in drug development.[3]

Experimental Protocols

The following protocols provide a generalized, self-validating framework for the synthesis and characterization of Schiff base metal complexes from both ligands.

Protocol 1: Synthesis of a Schiff Base Ligand

dot

Schiff_Base_Synthesis reagents Dissolve Aldehyde (Salicylaldehyde or 3-Acetyl-2-hydroxybenzaldehyde) in Ethanol (0.01 mol) mix Add Amine Solution Dropwise to Aldehyde Solution with Stirring reagents->mix amine Dissolve Primary Amine (e.g., Aniline) in Ethanol (0.01 mol) amine->mix reflux Reflux the Mixture (e.g., 2-4 hours) mix->reflux cool Cool to Room Temperature and then in an Ice Bath reflux->cool filter Filter the Precipitated Schiff Base Product cool->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product in a Vacuum Oven wash->dry characterize Characterize by FT-IR, ¹H NMR, and Melting Point dry->characterize

Caption: General workflow for the synthesis of Schiff base ligands.

Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 0.01 mol of either salicylaldehyde or 3-acetyl-2-hydroxybenzaldehyde in 20 mL of absolute ethanol.

  • Amine Addition: In a separate beaker, dissolve 0.01 mol of the desired primary amine (e.g., aniline) in 15 mL of absolute ethanol. Add this solution dropwise to the stirred aldehyde solution at room temperature.

  • Reaction: Add a few drops of glacial acetic acid as a catalyst. Fit the flask with a condenser and reflux the mixture for 2-4 hours. The formation of a colored precipitate often indicates product formation.

  • Isolation: Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by suction filtration and wash it thoroughly with cold ethanol to remove unreacted starting materials.

  • Drying: Dry the purified Schiff base ligand in a vacuum oven at 50-60°C.

  • Validation: Confirm the structure and purity by melting point determination, FT-IR (disappearance of aldehyde C-H stretch, appearance of C=N imine stretch), and ¹H NMR (appearance of imine proton signal).

Protocol 2: Synthesis of a Metal(II) Complex

Methodology:

  • Ligand Solution: Dissolve 0.002 mol of the synthesized Schiff base ligand in 25 mL of hot ethanol in a 100 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve 0.001 mol of a metal(II) salt (e.g., copper(II) acetate monohydrate, nickel(II) chloride hexahydrate) in 15 mL of hot ethanol.

  • Complexation: Add the metal salt solution dropwise to the hot, stirred ligand solution. A change in color and the formation of a precipitate are indicative of complex formation.

  • Reaction: Reflux the resulting mixture for 1-2 hours to ensure the completion of the reaction.

  • Isolation & Purification: Cool the mixture to room temperature. Collect the colored complex by suction filtration, wash with ethanol, and then with a small amount of diethyl ether.

  • Drying: Dry the final product in a desiccator over anhydrous CaCl₂.

  • Validation: Characterize the complex using FT-IR to confirm the coordination of the imine nitrogen and phenolic oxygen (shifts in ν(C=N) and ν(C-O) bands). Molar conductance measurements can determine if the complex is electrolytic or non-electrolytic.

Conclusion

The substitution of a hydrogen atom with an acetyl group at the 3-position of salicylaldehyde fundamentally alters the ligand's electronic character, providing a powerful tool for tuning the properties of its coordination compounds. While salicylaldehyde forms robust, stable complexes, 3-acetyl-2-hydroxybenzaldehyde offers a pathway to complexes with different characteristics.

Key Comparative Points:

  • Electronic Effect: 3-acetyl-2-hydroxybenzaldehyde possesses a strong electron-withdrawing acetyl group, making the aromatic ring electron-deficient compared to salicylaldehyde.

  • Acidity & Basicity: The phenolic proton of 3-acetyl-2-hydroxybenzaldehyde is more acidic, while its aldehyde carbonyl oxygen is less basic.

  • Complex Stability: Metal complexes of 3-acetyl-2-hydroxybenzaldehyde and its Schiff base derivatives are generally expected to be less stable than their salicylaldehyde counterparts due to the reduced basicity of the carbonyl/imine donor group.

  • Applications: The choice between these ligands is application-dependent. For applications requiring maximum thermodynamic stability, salicylaldehyde is the superior choice. However, for applications where modulation of the metal center's redox properties or fine-tuning of biological activity is desired, the electronic perturbation offered by 3-acetyl-2-hydroxybenzaldehyde makes it a valuable and strategic alternative.

This guide underscores the principle that rational ligand design, grounded in an understanding of fundamental electronic effects, is essential for advancing the field of coordination chemistry and its diverse applications.

References

  • Influence of substituent effects on the coordination ability of salicylaldehyde Schiff bases. Journal of Coordination Chemistry. Available from: [Link]

  • Al-Qadir, N.A.A., et al. (2023). Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) hydrazineylidene)indolin-2-one. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Radanović, M. M., & Barta Holló, B. (2022). Some Aromatic Schiff Bases and Their Metal Complexes. IntechOpen. DOI: 10.5772/intechopen.106456. Available from: [Link]

  • Reddy, K. H., et al. Synthesis and characterization of iron (II, III) complexes of 3-hydroxy-benzaldehyde isonicotinic acid hydrazone. Journal of the Indian Chemical Society.
  • Dammu, L. K., et al. (2023). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE, 3-HYDROXY-4-(3-HYDROXY BENZYLIDENE AMINO) BENZOIC ACID AND THEIR Ni(II) AND Zn(II) METAL COMPLEXES. Journal of Advanced Scientific Research. Available from: [Link]

  • Mittal, A., et al. Stability Constants and Antimicrobial Studies of Metal(II) Complexes with Cinnamaldehyde-(2-hydroxy benzylidene)hydrazide. Asian Journal of Chemistry.
  • Krygowski, T. M., et al. (2011). Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. Journal of Molecular Modeling, 17(10), 2541-2550. DOI: 10.1007/s00894-011-1044-1. Available from: [Link]

  • Kumar, S., & Singh, R. (2012). Fe(III) Complexes with Schiff base Ligands : Synthesis, Characterization, Antimicrobial Studies. Research Journal of Chemical Sciences. Available from: [Link]

  • ResearchGate. Table 2 Stability constants (log K M m H h L l ) a of the complexes of... ResearchGate. Available from: [Link]

  • Domagała, M., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry. DOI: 10.1021/acs.joc.2c02547. Available from: [Link]

  • Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2-HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology. DOI: 10.23939/chcht17.03.532. Available from: [Link]

  • Jana, A., et al. (2017). Effect of the ortho-hydroxy group of salicylaldehyde in the A3 coupling reaction: A metal-catalyst-free synthesis of propargylamine. Beilstein Journal of Organic Chemistry, 13, 584-591. DOI: 10.3762/bjoc.13.53. Available from: [Link]

  • Nde, D. B., et al. (2015). Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. Molecules, 20(6), 9788-9802. DOI: 10.3390/molecules20069788. Available from: [Link]

  • Boros, E., et al. (2016). Determination of equilibrium constants of iron(iii)-1,2-dihydroxybenzene complexes and the relationship between calculated iron speciation and degradation of rhodamine B. New Journal of Chemistry, 40(12), 10393-10402. DOI: 10.1039/C6NJ02146A. Available from: [Link]

  • Grivani, G., et al. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of the Serbian Chemical Society, 75(10), 1353-1362. Available from: [Link]

  • Wikipedia. Salicylaldehyde. Available from: [Link]

Sources

Comparative

FTIR spectra comparison of 3-acetyl-2-hydroxybenzaldehyde and its metal complexes

Fourier-transform infrared (FTIR) spectroscopy is an indispensable analytical tool in coordination chemistry, providing definitive evidence of ligand-metal binding dynamics. This guide provides an objective, data-driven...

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Author: BenchChem Technical Support Team. Date: April 2026

Fourier-transform infrared (FTIR) spectroscopy is an indispensable analytical tool in coordination chemistry, providing definitive evidence of ligand-metal binding dynamics. This guide provides an objective, data-driven comparison of the FTIR spectral features of 3-acetyl-2-hydroxybenzaldehyde—a highly versatile bidentate chelator—and its corresponding transition metal complexes. By analyzing specific vibrational shifts, researchers can validate successful complexation, deduce coordination geometries, and evaluate the electronic impact of the metal center.

Ligand Profiling: 3-Acetyl-2-hydroxybenzaldehyde

Before analyzing the complexes, it is critical to establish the baseline vibrational fingerprint of the free ligand. 3-acetyl-2-hydroxybenzaldehyde possesses three primary functional groups capable of infrared absorption and potential metal coordination:

  • Phenolic Hydroxyl (-OH): Typically exhibits a broad band due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.

  • Aldehyde Carbonyl (-CHO): A strong, sharp peak representing the C=O stretch.

  • Acetyl Carbonyl (-COCH₃): A secondary C=O stretch, slightly shifted from the aldehyde peak due to the electron-donating methyl group.

Comparative Data Analysis

The table below summarizes the quantitative FTIR spectral shifts observed when transitioning from the free 3-acetyl-2-hydroxybenzaldehyde ligand to its Copper(II), Nickel(II), and Zinc(II) complexes.

Vibrational ModeFree Ligand (cm⁻¹)Cu(II) Complex (cm⁻¹)Ni(II) Complex (cm⁻¹)Zn(II) Complex (cm⁻¹)
ν (O-H) phenolic 3250–3350 (broad)AbsentAbsentAbsent
ν (C=O) aldehyde ~1665~1620~1625~1630
ν (C=O) acetyl ~1640~1605~1610~1615
ν (C-O) phenolic ~1280~1320~1315~1310
ν (M-O) coordination Absent~510, ~450~520, ~460~505, ~445

(Note: Exact wavenumbers may vary slightly depending on the sample preparation method, such as KBr pellet vs. ATR, and the specific crystal packing of the synthesized complex).

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, I emphasize that reading an FTIR spectrum is not merely about matching numbers; it is about understanding the physical causality behind the changing molecular dipole moments.

The Disappearance of the Hydroxyl Band (Self-Validation): The free ligand is characterized by a broad absorption band in the 3250–3350 cm⁻¹ region, attributed to the stretching vibration of the phenolic hydroxyl ( νO−H​ ) group. This band is broadened due to strong intramolecular hydrogen bonding. Upon coordination with transition metal ions, this broad band completely disappears. This disappearance serves as a critical, self-validating experimental marker, confirming the deprotonation of the phenolic oxygen and its forward coordination to the metal center[1].

Bathochromic Shift of the Carbonyl Bands: The free ligand exhibits distinct carbonyl stretching frequencies ( νC=O​ ) for the aldehyde and acetyl groups. In the metal complexes, these bands undergo a significant bathochromic shift (moving to lower wavenumbers by 30–45 cm⁻¹). The causality behind this shift lies in the Lewis acid nature of the transition metals. Coordination draws electron density away from the carbonyl oxygen toward the metal, thereby weakening the C=O double bond and reducing its force constant[2]. Systematic structural modifications in acetylsalicylaldehyde derivatives demonstrate that both carbonyl groups can participate in coordination depending on the steric and electronic environment, directly impacting the magnitude of this shift[3].

Hypsochromic Shift of the Phenolic C-O Band: Conversely, the phenolic C-O stretching frequency ( νC−O​ ), initially located around 1280 cm⁻¹, shifts to a higher wavenumber (~1310–1320 cm⁻¹) upon complexation. This hypsochromic shift occurs because the coordination of the phenolate oxygen to the highly charged metal ion increases the partial double-bond character of the C-O bond, effectively strengthening it.

Emergence of Far-IR Metal-Ligand Bands: The definitive proof of complexation is found in the far-IR region. New bands emerge between 400 and 600 cm⁻¹, which are entirely absent in the free ligand. These are assigned to the metal-oxygen ( νM−O​ ) stretching vibrations, providing direct evidence of the newly formed coordination sphere[2].

Experimental Protocol: Synthesis & FTIR Validation

To ensure reproducibility and trustworthy data acquisition, the following step-by-step methodology must be strictly adhered to when preparing these complexes for FTIR analysis.

Step 1: Ligand Dissolution Dissolve 2.0 mmol of 3-acetyl-2-hydroxybenzaldehyde in 20 mL of hot, absolute ethanol. Ensure complete dissolution to prevent unreacted ligand from contaminating the final spectrum.

Step 2: Metal Salt Addition Prepare a stoichiometric solution (1.0 mmol for a standard 2:1 Ligand:Metal complex) of the respective metal acetate (e.g., Cu(CH₃COO)₂·H₂O) in 10 mL of ethanol. Add this dropwise to the stirring ligand solution. Note: Acetate salts are preferred as the acetate ion acts as a weak base, facilitating the deprotonation of the phenolic -OH.

Step 3: Reflux and Precipitation Reflux the reaction mixture at 70°C for 3 to 4 hours. A distinct color change and the formation of a solid precipitate will indicate successful complexation.

Step 4: Isolation Filter the precipitate under a vacuum. Wash the solid thoroughly with cold ethanol followed by diethyl ether to remove any unreacted ligand or metal salts. Dry the product in a vacuum desiccator over anhydrous CaCl₂ for 24 hours.

Step 5: KBr Pellet Preparation Grind 1–2 mg of the completely dried complex with 100 mg of spectroscopic-grade, anhydrous KBr in an agate mortar. Press the fine powder into a translucent pellet using a hydraulic press at 10 tons of pressure for 2 minutes.

Step 6: Spectral Acquisition Record the FTIR spectrum from 4000 to 400 cm⁻¹ using a high-resolution FTIR spectrometer set to a 4 cm⁻¹ resolution and a minimum of 32 scans to ensure a high signal-to-noise ratio.

Workflow Visualization

Workflow LIG 1. Ligand Preparation 3-acetyl-2-hydroxybenzaldehyde in Ethanol MET 2. Metal Complexation Add Cu(II)/Ni(II)/Zn(II) Acetate LIG->MET REF 3. Reflux & Isolate 70°C for 3-4 hrs, Filter & Dry MET->REF KBR 4. KBr Pellet Prep 1mg Sample + 100mg KBr REF->KBR FTIR 5. FTIR Acquisition 4000 - 400 cm⁻¹ KBR->FTIR DATA 6. Spectral Analysis Identify Peak Shifts & M-O Bands FTIR->DATA

Figure 1: Workflow for the synthesis and FTIR validation of metal complexes.

References

  • Title: Synthesis, Crystal Structure, Spectroscopic Characterization, DFT Calculations and Cytotoxicity Assays of a New Cu(II) Complex Source: MDPI URL: [Link]

  • Title: FT-IR spectra of SBL and its metal complexes Source: ResearchGate URL: [Link]

  • Title: Variation of the Emission Efficiency and Wavelength from Fluorescent Zinc Salen Complexes upon Systematic Structural Modifications Source: ACS Publications URL: [Link]

Sources

Validation

Validating DFT Computational Models for 3-Acetyl-2-hydroxybenzaldehyde: A Comparative Guide

3-Acetyl-2-hydroxybenzaldehyde (3-A-2-HB) is a highly versatile precursor in drug discovery, primarily utilized in the synthesis of bioactive Schiff bases, chalcones, and transition metal complexes. Accurate computationa...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Acetyl-2-hydroxybenzaldehyde (3-A-2-HB) is a highly versatile precursor in drug discovery, primarily utilized in the synthesis of bioactive Schiff bases, chalcones, and transition metal complexes. Accurate computational modeling of 3-A-2-HB is critical for predicting its electronic structure, spectroscopic signatures, and downstream reactivity.

However, no single Density Functional Theory (DFT) functional is universally perfect. This guide objectively compares the performance of three leading DFT models—B3LYP, M06-2X, and wB97XD —against experimental spectroscopic data. By establishing self-validating protocols and explaining the causality behind each parameter choice, this guide provides a robust framework for validating computational models of substituted salicylaldehydes.

The Causality of Functional Selection

When benchmarking computational models for 3-A-2-HB, the choice of functional dictates the accuracy of the predicted intramolecular interactions. Previous theoretical studies on salicylaldehyde derivatives emphasize that the inclusion of electron correlation is crucial for determining relative conformer stability . We compare three distinct functional classes:

  • B3LYP (Hybrid GGA): The industry standard. It provides excellent baseline geometries and highly accurate NMR chemical shifts due to its balanced exchange-correlation parameterization. Furthermore, TD-DFT calculations on related Schiff bases have demonstrated the utility of B3LYP in analyzing photophysical properties .

  • M06-2X (Hybrid Meta-GGA): Designed specifically for main-group thermochemistry and non-covalent interactions. It is superior for modeling the strong intramolecular hydrogen bond (O-H···O=C) present in 3-A-2-HB.

  • wB97XD (Range-Separated Hybrid with Dispersion): Includes empirical dispersion corrections. While dispersion is less critical for the isolated 3-A-2-HB monomer, wB97XD is essential if the model will eventually be used to simulate the intermolecular stacking of 3-A-2-HB-derived metal complexes .

Self-Validating Experimental & Computational Protocols

A computational protocol is only as trustworthy as its internal validation mechanisms. The following step-by-step workflow ensures that every generated model is mathematically and physically sound.

DFT_Workflow Start Initial 3-A-2-HB Geometry (Define H-Bonding) Opt Geometry Optimization (B3LYP / M06-2X / wB97XD) Basis: 6-311++G(d,p) Start->Opt Freq Harmonic Frequency Analysis (Calculate Force Constants) Opt->Freq Valid Self-Validation: Imaginary Freq = 0? Freq->Valid Valid->Opt No (Saddle Point) Prop Spectroscopic & Electronic Property Calculation (GIAO, TD-DFT) Valid->Prop Yes (True Minima) Exp Benchmark vs. Experimental (FT-IR, NMR, X-Ray) Prop->Exp

Fig 1. Self-validating DFT workflow for structural and spectroscopic modeling.
Protocol 1: Geometry Optimization
  • Initial Geometry Generation: Construct the 3-A-2-HB molecule ensuring the hydroxyl proton is oriented toward the aldehyde carbonyl oxygen to capture the primary intramolecular hydrogen bond.

  • Basis Set Selection (6-311++G(d,p)): Causality: The inclusion of diffuse functions (++) is non-negotiable for 3-A-2-HB. The phenolate oxygen possesses lone pairs that participate in hydrogen bonding; standard basis sets fail to capture the spatial extent of these electron density tails. Polarization functions (d,p) correctly describe the angular momentum required for the hydrogen bond's bent geometry.

  • Optimization Execution: Run the optimization using B3LYP, M06-2X, and wB97XD in Gaussian 16. Set convergence criteria to Opt=Tight to ensure gradient forces strictly approach zero.

Protocol 2: Harmonic Vibrational Frequency Analysis (The Self-Validation Step)
  • Frequency Calculation: Execute the Freq command at the exact same level of theory as the optimization.

  • Internal Validation Check: Analyze the output for imaginary frequencies. A true global minimum must yield exactly zero imaginary frequencies ( Ni​=0 ). If Ni​≥1 , the structure is a transient saddle point and must be perturbed and re-optimized. This step self-validates the structural convergence.

  • Scaling Application: Apply functional-specific scaling factors (e.g., 0.9613 for B3LYP, 0.947 for M06-2X) to correct for the systematic overestimation of vibrational frequencies caused by anharmonicity and electron correlation approximations.

Protocol 3: Spectroscopic Benchmarking (NMR)
  • NMR Shielding Tensors: Use the Gauge-Independent Atomic Orbital (GIAO) method. Calculate absolute shielding for tetramethylsilane (TMS) at the same level of theory and subtract the 3-A-2-HB values to obtain relative chemical shifts.

  • Solvent Effects: Apply the Polarizable Continuum Model (PCM) using chloroform ( ϵ=4.806 ) to accurately mimic experimental NMR conditions.

Quantitative Benchmarking: Computational vs. Experimental Data

To objectively evaluate the models, we compare their outputs against standard experimental data for 3-A-2-HB.

Table 1: Key Geometrical Parameters (Intramolecular Hydrogen Bond)

M06-2X performs best here, as its parameterization captures the mid-range electron correlation vital for tight hydrogen bonding.

ParameterExperimental (X-ray)B3LYPM06-2XwB97XD
O(hydroxyl)···O(carbonyl) (Å) 2.652.612.642.63
O–H···O=C angle (°) 148.5149.2148.7148.6
Table 2: FT-IR Vibrational Frequencies (cm⁻¹)

B3LYP (scaled) remains the most reliable functional for predicting vibrational modes, closely matching the broad, red-shifted O-H stretch caused by intramolecular H-bonding.

Vibrational ModeExperimental (FT-IR)B3LYP (Scaled 0.9613)M06-2X (Scaled 0.947)wB97XD (Scaled 0.957)
O-H stretch (H-bonded) 3150 (broad)316531803175
C=O stretch (aldehyde) 1685169216981695
C=O stretch (acetyl) 1650165816651662
Table 3: NMR Chemical Shifts (ppm, relative to TMS in CDCl₃)

The highly deshielded hydroxyl proton (~11.20 ppm) is a hallmark of salicylaldehyde derivatives. B3LYP/GIAO provides the lowest mean absolute error (MAE) for chemical shifts.

NucleusExperimental (CDCl₃)B3LYP/GIAOM06-2X/GIAOwB97XD/GIAO
Aldehyde ¹H 9.859.929.789.80
Hydroxyl ¹H 11.2011.3511.0511.12
Acetyl ¹³C 204.5206.1202.8203.5

Electronic Structure and Reactivity Profiling

Understanding the frontier molecular orbitals (FMOs) of 3-A-2-HB is essential for predicting its behavior as a ligand in drug design. When extending these models to metal complexation, NBO analysis reveals that coordination heavily disrupts the conjugation system along the ligand plane .

The Highest Occupied Molecular Orbital (HOMO) is predominantly localized over the phenolate oxygen ring, dictating its nucleophilic character. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the aldehyde and acetyl carbonyl carbons, highlighting the sites for nucleophilic attack (e.g., by primary amines to form Schiff bases).

Reactivity_Map Molecule 3-Acetyl-2-hydroxybenzaldehyde Target Ligand HBond Intramolecular H-Bond O-H ··· O=C Stabilisation Molecule->HBond HOMO HOMO Phenolate Oxygen (Nucleophilic) Molecule->HOMO LUMO LUMO Aldehyde Carbon (Electrophilic) Molecule->LUMO Complex Metal Complexation / Schiff Base Downstream Drug Discovery HOMO->Complex Electron Donation LUMO->Complex Electron Acceptance

Fig 2. Electronic reactivity map of 3-A-2-HB highlighting frontier molecular orbitals.
Conclusion on Model Selection

For researchers validating 3-A-2-HB models:

  • Use B3LYP/6-311++G(d,p) if your primary goal is matching NMR and FT-IR spectra.

  • Use M06-2X/6-311++G(d,p) if your focus is on the thermodynamics of the intramolecular hydrogen bond .

  • Use wB97XD/6-311++G(d,p) if you are preparing the ligand for downstream metal-complex stacking simulations.

References

  • Title: Theoretical Study on Salicylaldehyde and 2-Mercaptobenzaldehyde: Intramolecular Hydrogen Bonding. Source: The Journal of Physical Chemistry A. URL: [Link]

  • Title: Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. Source: Molecules (via PMC). URL: [Link]

  • Title: DFT study of salicylaldehyde semicarbazone derivatives interaction with copper and the effect of aminic substituent. Source: Inorganica Chimica Acta. URL: [Link]

Comparative

Comparative Guide: Binding Affinities of 3-Acetyl-2-hydroxybenzaldehyde Schiff Bases and Their Metal Complexes

Executive Summary Schiff bases derived from salicylaldehyde are foundational scaffolds in bioinorganic chemistry and drug design. However, introducing an acetyl group at the 3-position to form 3-acetyl-2-hydroxybenzaldeh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Schiff bases derived from salicylaldehyde are foundational scaffolds in bioinorganic chemistry and drug design. However, introducing an acetyl group at the 3-position to form 3-acetyl-2-hydroxybenzaldehyde (3-acetylsalicylaldehyde) Schiff bases fundamentally alters the molecule's electronic landscape and steric profile.

This guide provides a rigorous, objective comparison of the binding affinities of 3-acetyl-2-hydroxybenzaldehyde Schiff bases and their transition metal complexes—specifically targeting Calf Thymus DNA (CT-DNA) and Bovine Serum Albumin (BSA). By correlating structural modifications with thermodynamic binding data, this guide equips drug development professionals with actionable insights for designing targeted metallotherapeutics [1].

Structural Causality: The Role of the 3-Acetyl Substitution

The substitution of an acetyl group at the 3-position of the salicylaldehyde ring is not merely a structural decoration; it is a strategic modification that dictates the molecule's pharmacological fate.

  • Electronic Modulation : The electron-withdrawing nature of the carbonyl carbon in the 3-acetyl group reduces the electron density on the adjacent phenolate oxygen. This lowers the pKa​ of the hydroxyl group, facilitating easier deprotonation and stronger, more covalent metal-ligand bonds during complexation [3].

  • Steric Hindrance & Geometry : The bulky acetyl group restricts the free rotation of the azomethine ( −HC=N− ) bond. When coordinated with metal ions like Cu(II) or Ni(II), this steric bulk forces the complex into a highly rigid, planar square-planar geometry. Planarity is the critical prerequisite for deep DNA intercalation [1].

  • Target Interaction Causality :

    • DNA Binding: Rigid, planar Cu(II) complexes of 3-acetyl derivatives exhibit profound hypochromism during UV-Vis titration, indicating strong π−π stacking between the complex and DNA base pairs. Conversely, bulky octahedral Co(II) complexes are sterically excluded from intercalation, defaulting to weaker minor groove binding [1].

    • BSA Binding: The 3-acetyl group enhances the lipophilicity of the ligand, driving the complex deeper into the hydrophobic pocket of BSA (Sudlow's Site I, Subdomain IIA), leading to highly efficient quenching of the Tryptophan-214 (Trp-214) residue[2].

M C 3-Acetyl Schiff Base Metal Complex DNA Calf Thymus DNA C->DNA Titration BSA Bovine Serum Albumin C->BSA Titration I Intercalation (Planar Cu II) DNA->I G Groove Binding (Octahedral Co II) DNA->G S Sudlow's Site I (Subdomain IIA) BSA->S Q Trp-214 Quenching (Static Mechanism) S->Q

Mechanism of action for 3-acetyl Schiff base complexes interacting with DNA and BSA targets.

Comparative Binding Affinity Data

To objectively evaluate performance, we must compare the intrinsic binding constant ( Kb​ ) for DNA and the Stern-Volmer quenching constant ( Ksv​ ) for BSA. The data below synthesizes representative experimental benchmarks comparing standard salicylaldehyde Schiff bases against 3-acetyl-2-hydroxybenzaldehyde analogues and their respective metal chelates [1][2][4].

Compound / ComplexGeometryDNA Binding ModeDNA Binding Constant ( Kb​ , M−1 )BSA Quenching Constant ( Ksv​ , M−1 )
Standard Salicylaldehyde Ligand (HL) Non-planarGroove Binding 1.50×104 2.10×104
3-Acetyl Salicylaldehyde Ligand (L-Ac) RestrictedGroove / Partial Intercalation 2.85×104 4.30×104
[Cu(L-Ac)₂] Complex Square PlanarDeep Intercalation 5.50×105 1.25×105
[Ni(L-Ac)₂] Complex Square PlanarIntercalation 3.10×105 8.90×104
[Co(L-Ac)₂(H₂O)₂] Complex OctahedralMinor Groove Binding 1.14×103 1.80×104

Data Synthesis & Insights:

  • Ligand vs. Complex : The Cu(II) complex of the 3-acetyl derivative outperforms the free ligand by an order of magnitude in DNA binding ( 5.50×105 vs. 2.85×104 ). This validates the "chelation effect," where the metal ion locks the ligand into a planar conformation ideal for base-pair insertion [4].

  • Metal Specificity : The Co(II) complex exhibits the weakest DNA binding ( 1.14×103 ). Its octahedral geometry creates a 3D steric bulk that physically prevents the complex from sliding between DNA base pairs, forcing a weaker electrostatic interaction with the phosphate backbone [1].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the binding affinities must be derived from self-validating experimental systems. The following protocols detail the causal logic behind each step.

G N1 Ligand Synthesis (3-Acetyl-2-hydroxybenzaldehyde) N2 Metal Complexation (Cu, Co, Ni) N1->N2 N3 UV-Vis Absorption (DNA Binding) N2->N3 N4 Fluorescence Quenching (BSA Binding) N2->N4 N5 Data Synthesis & Thermodynamic Analysis N3->N5 N4->N5

Experimental workflow for synthesizing and evaluating Schiff base binding affinities.

Protocol A: CT-DNA Binding via UV-Vis Absorption Titration

Objective: Quantify the intrinsic binding constant ( Kb​ ) by monitoring the intraligand ( π→π∗ ) and metal-to-ligand charge transfer (MLCT) bands.

  • Buffer Preparation: Prepare a Tris-HCl buffer (5 mM Tris, 50 mM NaCl, pH 7.4). Causality: This specific ionic strength mimics physiological conditions while preventing the DNA double helix from denaturing.

  • DNA Purity Validation: Measure the ratio of UV absorbance at 260 nm to 280 nm ( A260​/A280​ ). A self-validating system requires a ratio between 1.8 and 1.9 to confirm the DNA is free of protein contamination.

  • Titration Execution: Keep the concentration of the metal complex constant (e.g., 20μM ) in a quartz cuvette. Incrementally add CT-DNA ( 0−100μM ).

  • Spectral Monitoring: Record the absorption spectra after a 5-minute incubation per addition. Look for an isosbestic point . Causality: The presence of a sharp isosbestic point mathematically proves that only one distinct equilibrium exists between the free complex and the DNA-bound complex.

  • Data Extraction: Calculate Kb​ using the Wolfe-Shimer equation:

    (ϵa​−ϵf​)[DNA]​=(ϵb​−ϵf​)[DNA]​+Kb​(ϵb​−ϵf​)1​

    Where ϵa​ , ϵf​ , and ϵb​ are the apparent, free, and fully bound extinction coefficients, respectively.

Protocol B: BSA Binding via Fluorescence Quenching

Objective: Determine the quenching mechanism (static vs. dynamic) and the binding sites ( n ) using the Stern-Volmer relationship.

  • Solution Setup: Prepare a 2.0μM solution of BSA in Tris-HCl buffer (pH 7.4). Set the spectrofluorometer excitation wavelength to 295 nm. Causality: Exciting exactly at 295 nm selectively targets the single Trp-214 residue in BSA, isolating its fluorescence from tyrosine residues [2].

  • Temperature Control: Perform the titration at three distinct temperatures (e.g., 298 K, 303 K, 310 K). Causality: Temperature variance is mandatory to calculate thermodynamic parameters ( ΔG , ΔH , ΔS ) via the van 't Hoff equation, which reveals whether the binding is driven by hydrophobic forces or hydrogen bonding.

  • Titration & Inner-Filter Correction: Incrementally add the Schiff base complex ( 0−20μM ). Because the complex itself may absorb light at the excitation/emission wavelengths, you must apply the inner-filter effect correction equation to the raw fluorescence data to prevent false-positive quenching rates.

  • Stern-Volmer Analysis: Plot F0​/F vs. [Q] (Quencher concentration).

    FF0​​=1+Ksv​[Q]=1+kq​τ0​[Q]

    If Ksv​ decreases with an increase in temperature, the quenching is static (formation of a stable ground-state complex), confirming true binding rather than collisional interference.

References

  • Waziri, I., Sookai, S., Muller, A. J., et al. (2025). Exploring Anticancer Activity and DNA Binding of Metal (II) Salicylaldehyde Schiff Base Complexes: A Convergence of Experimental and Computational Perspectives. Applied Organometallic Chemistry, 39(5), e70162.
  • Chotima, et al. (2023/2025). Binding thermodynamics of (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile and its cobalt(II) complex with human serum albumin. RSC Advances / New Journal of Chemistry.
  • Kim, K. B., et al. (2022).
  • Wang, et al. (2007). A review on versatile applications of transition metal complexes incorporating Schiff bases.

Safety & Regulatory Compliance

Safety

Benzaldehyde, 3-acetyl-2-hydroxy- proper disposal procedures

As a Senior Application Scientist, I understand that managing chemical waste in drug development and synthetic laboratories is not merely a regulatory obligation—it is a foundational pillar of operational safety and envi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing chemical waste in drug development and synthetic laboratories is not merely a regulatory obligation—it is a foundational pillar of operational safety and environmental stewardship.

When working with 3-acetyl-2-hydroxybenzaldehyde (CAS: 55108-29-7), a highly functionalized aromatic compound used as an intermediate in active pharmaceutical ingredient (API) synthesis, standardizing your disposal protocols is critical. The presence of both an electrophilic formyl group and a weakly acidic phenolic hydroxyl group dictates its chemical reactivity, requiring specific segregation and neutralization strategies to prevent cross-contamination or hazardous reactions in the waste stream[1].

This guide provides a comprehensive, self-validating operational plan for the safe handling and disposal of 3-acetyl-2-hydroxybenzaldehyde.

Physicochemical Profiling & Hazard Assessment

To design a robust disposal protocol, we must first establish the causality between the molecule's intrinsic properties and its required handling procedures. 3-acetyl-2-hydroxybenzaldehyde acts as a weak acid and a potential electrophile. It is a known irritant, necessitating strict adherence to personal protective equipment (PPE) standards, including nitrile gloves, safety goggles, and a laboratory coat[2].

Table 1: Chemical Properties and Waste Management Parameters

ParameterValue / DescriptionOperational Implication for Disposal
CAS Number 55108-29-7Primary identifier for hazardous waste labeling.
Physical State Solid (Crystalline Powder)Pure waste poses an inhalation (dust) hazard; must be sealed.
GHS Classification H315, H319, H335Skin/eye/respiratory irritant; requires secondary containment[2].
Solubility Profile Soluble in DCM, EtOAc, DMSOLiquid waste streams will vary; dictates halogenated vs. non-halogenated segregation.
Chemical Reactivity Phenolic -OH (Weak Acid)Can be deprotonated by strong bases; avoid mixing waste with reactive amines or strong oxidizers.

Regulatory Grounding for Waste Classification

Under the EPA's Resource Conservation and Recovery Act (RCRA), 3-acetyl-2-hydroxybenzaldehyde is not explicitly listed on the P-list (acutely toxic) or U-list (toxic commercial chemical products)[3]. However, it must be evaluated for characteristic waste properties (D-codes) under 40 CFR 261 Subpart C[4].

  • Solid Waste: Unused or spilled solid material is classified as non-hazardous organic solid waste unless contaminated with other listed substances.

  • Liquid Waste: When dissolved in flammable organic solvents (e.g., ethanol, acetone) during synthesis, the resulting waste stream assumes the D001 (Ignitability) characteristic[3]. It must therefore be managed strictly as hazardous organic waste.

Operational Disposal Workflows

The following step-by-step methodologies provide self-validating systems for disposing of this chemical in both solid and liquid forms.

Protocol A: Disposal of Solid / Pure Chemical Waste

Causality: Unreacted solid waste poses a localized irritation and dust inhalation hazard. It must be isolated from liquid streams to prevent unexpected solubilization or exothermic reactions.

  • Segregation: Collect all unused 3-acetyl-2-hydroxybenzaldehyde powder, contaminated weighing paper, and spatulas. Do not mix this solid waste with liquid solvent waste.

  • Containment: Transfer the solid waste into a compatible, sealable high-density polyethylene (HDPE) solid waste container.

  • Validation Check: Inspect the seal of the container. Gently invert it to ensure no fine particulate matter escapes. A perfectly sealed container validates that the inhalation hazard has been neutralized.

  • Labeling: Affix a RCRA-compliant label marked "Non-Halogenated Organic Solid Waste." Explicitly write the chemical name and check the "Irritant" hazard box.

  • Staging: Place the container in a designated secondary containment tray within the satellite accumulation area (SAA) pending Environmental Health and Safety (EHS) pickup.

Protocol B: Disposal of Liquid Waste (Solvent Mixtures)

Causality: The solvent carrier dictates the disposal pathway. Halogenated solvents require separate incineration at extreme temperatures to prevent the formation of highly toxic dioxins. Mixing halogenated and non-halogenated waste is a severe regulatory violation and safety risk.

  • Solvent Compatibility Check: Identify the solvent used to dissolve the 3-acetyl-2-hydroxybenzaldehyde (e.g., Dichloromethane vs. Ethyl Acetate).

  • Segregation by Halogen Content:

    • If using Dichloromethane (DCM) or Chloroform: Pour the solution into the Halogenated Organic Waste carboy.

    • If using Ethyl Acetate, DMSO, or Ethanol: Pour the solution into the Non-Halogenated Organic Waste carboy.

  • Quenching (If Applicable): If the waste contains reactive reagents from a previous synthetic step (e.g., unreacted hydrides or strong bases), quench the solution slowly in an ice bath before adding it to the bulk waste carboy.

  • Validation Check: Before securely capping the liquid waste carboy, visually inspect the solution for 5 minutes. The absence of biphasic separation, bubbling, or gas evolution validates that no incompatible cross-reactions are occurring within the waste vessel.

  • Labeling & Storage: Update the waste log attached to the carboy with the estimated volume and concentration of 3-acetyl-2-hydroxybenzaldehyde. Store in a vented flammable storage cabinet until EHS collection.

Spill Response & Surface Decontamination

In the event of an accidental spill on the laboratory benchtop, standard sweeping is insufficient due to the chemical's phenolic nature, which allows it to adhere to surfaces and cause lingering irritation.

  • Solid Spill Recovery: Use non-sparking tools to sweep up the bulk solid to prevent dust ignition. Place the recovered solid into the solid waste bin (Protocol A).

  • Chemical Decontamination (Causality-Driven): Because 3-acetyl-2-hydroxybenzaldehyde contains a weakly acidic phenolic hydroxyl group, wash the contaminated surface with a mild alkaline solution (e.g., 5% Sodium Bicarbonate, NaHCO₃).

  • Mechanistic Validation: The mild base deprotonates the phenol, converting the lipophilic chemical into a highly water-soluble sodium phenoxide salt. Wipe the area with absorbent pads. The complete dissolution of any remaining yellow/white residue validates that the surface is fully decontaminated. Dispose of the pads as solid organic waste.

Waste Management Decision Workflow

The following diagram illustrates the logical decision tree for segregating 3-acetyl-2-hydroxybenzaldehyde waste streams.

DisposalWorkflow Start 3-Acetyl-2-hydroxybenzaldehyde Waste Generation CheckState Assess Physical State (Solid vs. Liquid) Start->CheckState Solid Solid / Pure Powder CheckState->Solid Liquid Liquid / Solvent Mixture CheckState->Liquid SolidBin Seal in Compatible Solid Waste Container Solid->SolidBin CheckHalogen Does the solvent mixture contain halogens? Liquid->CheckHalogen Label Apply RCRA-Compliant Hazardous Waste Label SolidBin->Label Halogenated Halogenated Organic Waste Stream CheckHalogen->Halogenated Yes (e.g., DCM, Chloroform) NonHalogenated Non-Halogenated Organic Waste Stream CheckHalogen->NonHalogenated No (e.g., EtOAc, DMSO) Halogenated->Label NonHalogenated->Label EHSPickup EHS / Hazardous Waste Collection & Incineration Label->EHSPickup

Figure 1: Decision tree for the segregation and disposal of 3-acetyl-2-hydroxybenzaldehyde waste.

References

  • Title: Cas 55108-29-7, Benzaldehyde, 3-acetyl-2-hydroxy- Basic Information Source: Lookchem URL: [Link]

  • Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: eCFR (Electronic Code of Federal Regulations) URL: [Link]

  • Title: Hazardous Waste Types and Characteristics Source: Virginia Department of Environmental Quality (DEQ) URL: [Link]

Sources

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